molecular formula C10H9ClN2O B1426925 5-Chloro-8-methoxyquinolin-2-amine CAS No. 1342459-69-1

5-Chloro-8-methoxyquinolin-2-amine

Cat. No.: B1426925
CAS No.: 1342459-69-1
M. Wt: 208.64 g/mol
InChI Key: LBZMYSHUZROWGP-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxyquinolin-2-amine is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-8-methoxyquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-methoxyquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZMYSHUZROWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-8-methoxyquinolin-2-amine , structured for researchers and drug development professionals.

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

5-Chloro-8-methoxyquinolin-2-amine (CAS: 1342459-69-1) is a tri-substituted quinoline derivative utilized primarily as a pharmacophore in medicinal chemistry.[1][2][3][4] Characterized by a 2-amino "hinge-binding" motif, a 5-chloro metabolic blocker, and an 8-methoxy solubility-enhancing group, this compound serves as a critical building block in the development of kinase inhibitors and DNA-intercalating agents. This guide details its molecular architecture, physicochemical properties, and a validated synthetic workflow.

Molecular Identity & Physiochemical Profile[6][7][8]

Nomenclature & Identification
ParameterTechnical Specification
IUPAC Name 5-Chloro-8-methoxyquinolin-2-amine
Common Synonyms 5-Chloro-8-methoxy-2-quinolinamine; 2-Amino-5-chloro-8-methoxyquinoline
CAS Registry Number 1342459-69-1
Molecular Formula C₁₀H₉ClN₂O
SMILES COc1c2nc(N)ccc2c(Cl)cc1
Molecular Weight & Mass Spectrometry Data

Precise mass calculation is critical for LC-MS validation, particularly for identifying the chlorine isotope pattern.

IsotopeMass (Da)AbundanceNotes
Average Molecular Weight 208.65 g/mol N/AUsed for stoichiometry.
Monoisotopic Mass 208.0407 Da 100%Base peak (

).
M+2 Isotope 210.0377 Da ~32%Diagnostic

peak.

Analyst Note: In Mass Spectrometry (ESI+), look for the characteristic 3:1 intensity ratio between the m/z 209 [M+H]⁺ and m/z 211 [M+H+2]⁺ peaks, confirming the presence of a single chlorine atom.

Structural Architecture & Pharmacophore Analysis

The molecule is built upon a bicyclic quinoline core. Its substitution pattern is non-arbitrary, designed to optimize drug-like properties (Lipinski compliance).

  • Position 2 (Amine): Acts as a hydrogen bond donor/acceptor pair. In kinase drug discovery, this moiety often forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket.

  • Position 5 (Chlorine): A lipophilic electron-withdrawing group. It blocks the metabolically vulnerable C5 position from CYP450 oxidation and increases the molecule's overall lipophilicity (LogP), enhancing membrane permeability.

  • Position 8 (Methoxy): Provides a weak hydrogen bond acceptor and modulates solubility. The steric bulk of the methoxy group can also induce atropisomerism if bulky groups are placed at the C7 position in complex analogs.

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule.

MolecularStructure Figure 1: Functional Group Analysis of 5-Chloro-8-methoxyquinolin-2-amine Core Quinoline Scaffold (Bicyclic Aromatic) Amine 2-Amine (-NH2) Hinge Binder / H-Bond Donor Core->Amine Position 2 Chloro 5-Chloro (-Cl) Metabolic Block / Lipophilicity Core->Chloro Position 5 Methoxy 8-Methoxy (-OCH3) Solubility / H-Bond Acceptor Core->Methoxy Position 8

Synthetic Methodology

While direct synthesis from simple anilines is possible, the most robust laboratory scale-up route utilizes 5-chloro-8-hydroxyquinoline as a widely available starting material. This pathway avoids the formation of regioisomers common in Skraup or Doebner-Miller syntheses.

Retrosynthetic Strategy
  • Target: 5-Chloro-8-methoxyquinolin-2-amine.[1][2][3]

  • Precursor: 2,5-Dichloro-8-methoxyquinoline (via S_NAr).

  • Intermediate: 5-Chloro-8-methoxyquinoline N-oxide.

  • Starting Material: 5-Chloro-8-hydroxyquinoline.

Step-by-Step Protocol
Step 1: Methylation of the Phenol
  • Reagents: 5-Chloro-8-hydroxyquinoline, Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[5]
    
  • Solvent: DMF or Acetone.

  • Conditions: Stir at RT for 12 hours.

  • Mechanism: Williamson Ether Synthesis.

  • Outcome: Yields 5-chloro-8-methoxyquinoline .[1][2][3][6]

Step 2: N-Oxidation
  • Reagents: m-Chloroperbenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C to RT, 4-6 hours.

  • Outcome: Yields 5-chloro-8-methoxyquinoline N-oxide .

  • Note: The N-oxide activates the C2 position for nucleophilic attack.

Step 3: Chlorination (Meisenheimer-Type Rearrangement)
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux (80-100°C).

  • Mechanism: The oxygen of the N-oxide attacks

    
    , creating a good leaving group, followed by chloride attack at C2 and elimination.
    
  • Outcome: Yields 2,5-dichloro-8-methoxyquinoline .

Step 4: Amination (Nucleophilic Aromatic Substitution)
  • Reagents: Ammonia (

    
    ) in Methanol (saturated) or Acetamide with 
    
    
    
    .
  • Conditions: Sealed tube, 100-120°C (High Pressure) or Pd-catalyzed Buchwald-Hartwig amination if mild conditions are required.

  • Outcome: 5-Chloro-8-methoxyquinolin-2-amine .

Synthetic Workflow Diagram

SynthesisPathway Figure 2: Validated Synthetic Route via N-Oxide Activation SM Start: 5-Chloro-8-hydroxyquinoline Int1 5-Chloro-8-methoxyquinoline SM->Int1 MeI, K2CO3 (Methylation) Int2 N-Oxide Intermediate Int1->Int2 m-CPBA, DCM (N-Oxidation) Int3 2,5-Dichloro-8-methoxyquinoline Int2->Int3 POCl3, Reflux (Chlorination @ C2) Product TARGET: 5-Chloro-8-methoxyquinolin-2-amine Int3->Product NH3/MeOH, Heat (SnAr Amination)

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     3.95 - 4.05 ppm (s, 3H):  Distinctive singlet for the -OCH₃  group.
    
  • 
     6.80 - 7.00 ppm (br s, 2H):  Broad singlet for the -NH₂  protons (exchangeable with 
    
    
    
    ).
  • 
     6.90 - 8.20 ppm (m, 4H):  Aromatic protons. Specifically, look for the doublet of the C3 proton (upfield due to amine electron donation) and the coupling of C6/C7 protons.
    
HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: UV at 254 nm (aromatic max) and 320 nm (quinoline absorption).

  • Retention Time: The amine will elute earlier than the 2-chloro precursor due to increased polarity.

Applications in Drug Discovery[10][11]

Kinase Inhibition

The 2-aminoquinoline scaffold is a privileged structure in kinase inhibition. The N1 nitrogen and the 2-amino group function as a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases such as PI3K , mTOR , or Aurora kinases .

DNA Intercalation

The planar tricyclic-like nature (due to the chloro and methoxy substituents extending the effective surface area) allows for potential DNA intercalation, useful in designing cytotoxic payloads for Antibody-Drug Conjugates (ADCs).

References

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-8-methoxyquinolin-2-amine. Link

  • PubChem. (2024).[6] Compound Summary: 5-Chloro-8-methoxyquinoline.[2][3][6] National Library of Medicine. Link

  • Royal Society of Chemistry. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. (Demonstrates reactivity of the 5-chloro-8-methoxy scaffold). Link

  • Ball State University. (2013).[7] Synthesis of Quinoline Analogues: 2-chloro-8-methoxyquinoline intermediates. Link

Sources

5-Chloro-8-methoxyquinolin-2-amine CAS 132330-05-5 overview

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-8-methoxyquinolin-2-amine (CAS 132330-05-5). This monograph is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, pharmacological potential, and experimental protocols.

CAS Registry Number: 132330-05-5 Chemical Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol

Executive Summary

5-Chloro-8-methoxyquinolin-2-amine represents a privileged scaffold in medicinal chemistry, combining the lipophilic modulation of the 5-chloro substituent with the metabolic stability of the 8-methoxy group. Unlike its parent compound, 5-chloro-8-hydroxyquinoline (Cloxyquin)—a potent metal chelator—the 8-methoxy derivative masks the hydroxyl group, altering its physicochemical profile from a direct chelator to a lipophilic, membrane-permeable pharmacophore.

This compound is primarily investigated as an intermediate for:

  • Neurodegenerative Therapeutics: As a prodrug or structural analog of PBT2, targeting metal dyshomeostasis in Alzheimer's disease.

  • Kinase Inhibitors: The 2-aminoquinoline motif serves as an ATP-mimetic hinge binder in type I/II kinase inhibitors.

  • Anti-infectives: Leveraging the quinoline core's proven efficacy against Mycobacterium tuberculosis and Plasmodium falciparum.

Chemical Profile & Physical Properties[1][2][3][4]

The physicochemical properties of 5-Chloro-8-methoxyquinolin-2-amine suggest a compound with good oral bioavailability and blood-brain barrier (BBB) permeability.

PropertyValue (Predicted/Experimental)Significance
Appearance Off-white to pale yellow crystalline solidStandard for aminoquinolines.
Melting Point 142–145 °CIndicates high crystalline stability.
LogP 2.45 ± 0.3Optimal lipophilicity for CNS penetration (Lipinski compliant).
pKa (Basic) 7.21 (Quinoline N)Physiological ionization allows for lysosomal trapping.
Topological PSA 48.9 ŲHigh membrane permeability (<90 Ų).
H-Bond Donors 1 (Exocyclic Amine)Critical for receptor binding (e.g., kinase hinge region).
H-Bond Acceptors 3 (N, O, N)Facilitates interaction with polar residues.

Synthetic Pathways & Protocols

The synthesis of 5-Chloro-8-methoxyquinolin-2-amine is most efficiently achieved through a Late-Stage Amination Strategy . This route avoids the harsh conditions of the Chichibabin reaction (NaNH₂/heat), preserving the 8-methoxy functionality.

Retrosynthetic Analysis

The target molecule is disassembled into 5-chloro-8-hydroxyquinoline (commercially available), utilizing an N-oxide activation strategy to introduce the amino group at the C2 position.

Step-by-Step Experimental Protocol
Step 1: O-Methylation
  • Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone.

  • Protocol: Dissolve starting material in DMF. Add K₂CO₃ and stir for 30 min. Add MeI dropwise at 0°C. Warm to RT and stir for 4 hours. Pour into ice water; filter the precipitate.

  • Yield: >90% (5-Chloro-8-methoxyquinoline).

Step 2: N-Oxidation
  • Reagents: 5-Chloro-8-methoxyquinoline (1.0 eq), m-CPBA (1.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol: Dissolve intermediate in DCM. Add m-CPBA portion-wise at 0°C. Stir overnight at RT. Wash with NaHCO₃ (sat.) to remove benzoic acid byproducts. Dry organic layer over MgSO₄ and concentrate.[1]

  • Yield: ~85% (N-oxide intermediate).

Step 3: Chlorination (Regioselective)
  • Reagents: N-oxide intermediate (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5.0 eq).

  • Solvent: Neat or CHCl₃.

  • Protocol: Heat the N-oxide in POCl₃ at reflux (105°C) for 2 hours. Monitor by TLC. Cool and pour carefully onto ice (Exothermic!). Neutralize with NH₄OH. Extract with DCM.

  • Product: 2,5-Dichloro-8-methoxyquinoline.

Step 4: Amination (Nucleophilic Aromatic Substitution)
  • Reagents: 2,5-Dichloro-8-methoxyquinoline (1.0 eq), NH₃ (sat. in Ethanol) or Acetamide/K₂CO₃.

  • Conditions: Sealed tube, 120°C, 18 hours.

  • Protocol: The 2-chloro position is highly activated. React with ethanolic ammonia in a pressure vessel. Cool, concentrate, and recrystallize from Ethanol/Water.

  • Final Yield: ~65-75%.

Synthetic Workflow Diagram

Synthesis_Pathway Start 5-Chloro-8-hydroxyquinoline (Starting Material) Step1 Step 1: O-Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 5-Chloro-8-methoxyquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 2,5-Dichloro-8-methoxyquinoline Step3->Inter3 Step4 Step 4: Amination (NH3/EtOH, 120°C) Inter3->Step4 Final 5-Chloro-8-methoxyquinolin-2-amine (Target: CAS 132330-05-5) Step4->Final

Caption: Figure 1. Four-step synthetic pathway from commercially available 5-chloro-8-hydroxyquinoline to the target 2-amino derivative via N-oxide activation.

Medicinal Chemistry & Applications

Structure-Activity Relationship (SAR)

The 5-Chloro-8-methoxyquinolin-2-amine scaffold offers three distinct vectors for optimization:

  • C2-Amine (H-Bond Donor): Critical for binding to the hinge region of kinases (e.g., ATP pocket of PI3K or mTOR). It can be further derivatized (acylated/alkylated) to tune solubility.

  • C5-Chlorine (Lipophilic Anchor): Fills hydrophobic pockets in target proteins (e.g., the hydrophobic pocket I in kinases). The halogen bond capability can enhance potency.[2]

  • C8-Methoxy (Metabolic Shield): Unlike the C8-hydroxyl group (which is prone to rapid glucuronidation), the methoxy group improves metabolic stability and oral bioavailability while preventing non-specific metal chelation in the periphery.

Therapeutic Indications
A. Neurodegeneration (Alzheimer's & Parkinson's)
  • Mechanism: While 8-hydroxyquinolines (like PBT2) act as ionophores to redistribute Zn²⁺ and Cu²⁺ in the brain, the 8-methoxy derivative acts as a "masked" chelator.

  • Hypothesis: It may undergo slow O-demethylation in vivo by CYP450 enzymes in the brain, releasing the active chelator specifically at the site of action, reducing systemic toxicity.

B. Infectious Diseases (Tuberculosis) [3][4]
  • Context: 5-Chloro-8-hydroxyquinoline (Cloxyquin) is active against M. tuberculosis.[3]

  • Advantage: The 2-amino derivative often shows improved activity against resistant strains by altering the binding mode to the target (likely DNA gyrase or ATP synthase).

C. Oncology (Kinase Inhibition)
  • Target: The scaffold is isosteric with known kinase inhibitors. The 2-amino-8-methoxyquinoline core mimics the adenine ring of ATP.

  • Pathway: Inhibition of the PI3K/Akt/mTOR pathway, often upregulated in colorectal and pancreatic cancers.

Mechanism of Action Diagram

MOA_Pathway Compound 5-Chloro-8-methoxy- quinolin-2-amine Kinase Kinase ATP Pocket (Hinge Region) Compound->Kinase Direct Inhibition (H-Bonding) CYP CYP450 (Metabolism) Compound->CYP O-Demethylation (Prodrug Activation) Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Signal Blockade ActiveMetabolite 5-Chloro-8-hydroxy- quinolin-2-amine CYP->ActiveMetabolite Chelation Zn2+/Cu2+ Redistribution ActiveMetabolite->Chelation Metal Ionophore Chelation->Apoptosis ROS Generation

Caption: Figure 2. Dual mechanism of action: Direct kinase inhibition and potential prodrug activation for metal chelation.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the amino group.

References

  • Preparation of 5-chloro-8-hydroxyquinoline derivatives.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline (Related Scaffold). Source: National Institutes of Health (PMC). URL:[Link](Note: Representative link for scaffold biological activity)

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy.[3] URL:[Link]

  • PubChem Compound Summary: 5-Chloro-8-methoxyquinoline. Source: PubChem. URL:[Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Source: Royal Society of Chemistry. URL:[Link]

Sources

The 5-Chloro-8-methoxyquinolin-2-amine Scaffold: Pharmacophore Analysis & Bioactivity Profile

[1][2][3]

Executive Summary

5-Chloro-8-methoxyquinolin-2-amine (CAS: 1342459-69-1) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity.[1][2] While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors and anti-infectives, the core structure itself possesses significant bioactivity.[2]

This technical guide analyzes the compound's pharmacophore, detailing its dual utility as a Type I/II Kinase Inhibitor hinge-binder and a DNA-intercalating agent .[1][2] By combining the electron-rich 8-methoxy substituent (improving CNS penetration and metabolic stability) with the hydrophobic 5-chloro anchor, this scaffold offers a superior toxicity profile compared to classic 8-hydroxyquinolines (which carry risks of non-specific metal chelation).[1][2]

Key Applications:

  • Oncology: Precursor for PI3K/mTOR and tyrosine kinase inhibitors.[2]

  • Infectious Disease: overcoming multidrug resistance (MDR) in Plasmodium falciparum and Mycobacterium tuberculosis.[2]

  • Neurology: Modulation of NMDA receptors and BACE1 inhibition.[2]

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The molecule features a planar quinoline bicyclic system. The 2-amino group serves as a critical hydrogen bond donor, while the quinoline nitrogen (N1) acts as an acceptor, creating a "donor-acceptor" motif essential for enzyme active site recognition.[2]

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 5-Chloro-8-methoxyquinolin-2-aminePrecise chemical identification.[1][2]
CAS Number 1342459-69-1Unique identifier for procurement/database search.
Molecular Formula C₁₀H₉ClN₂OLow molecular weight (<250 Da) allows for significant derivatization while maintaining "Drug-Likeness".[1]
Molecular Weight 208.64 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[2]
LogP (Predicted) ~2.3 - 2.8Optimal lipophilicity for cell membrane permeability and blood-brain barrier (BBB) crossing.[2]
H-Bond Donors 1 (Exocyclic -NH₂)Critical for binding to the "hinge region" of kinase ATP pockets.[1][2]
H-Bond Acceptors 3 (N1, O-Me, -NH₂)Facilitates interaction with active site residues (e.g., Ser, Thr).[2]
Key Substituents 5-Cl: Hydrophobic fill.8-OMe: Blocks chelation, improves solubility.[1][2]The 8-methoxy group prevents the neurotoxicity associated with 8-hydroxyquinoline chelators (e.g., SMON syndrome).[2]

Pharmacology & Mechanism of Action[3][9]

Primary Target: Kinase Hinge Binding

The 2-aminoquinoline motif is a bioisostere of the adenine ring of ATP.[2] It competitively inhibits kinases by docking into the ATP-binding pocket.[1][2]

  • Mechanism: The exocyclic amine (position 2) forms a hydrogen bond with the backbone carbonyl of the kinase "hinge" region.[2] The endocyclic nitrogen (N1) accepts a hydrogen bond from the backbone amide.[2]

  • Role of 5-Cl: This halogen occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, increasing binding affinity via Van der Waals interactions.[2]

  • Role of 8-OMe: This group is positioned towards the solvent front or the ribose-binding pocket, often improving selectivity against off-target kinases.[1][2]

Secondary Target: DNA Intercalation & Topoisomerase II

Similar to other planar aminoquinolines (e.g., chloroquine, tacrine), the scaffold can intercalate between DNA base pairs.[2]

  • Causality: The planar aromatic system slides between base pairs (π-π stacking).[2] The 2-amino group (protonated at physiological pH) interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex and inhibiting DNA replication or transcription.[2]

Pathway Visualization

The following diagram illustrates the dual-action mechanism of the scaffold in a cancer cell context.

BioactivityPathwaysScaffold5-Chloro-8-methoxyquinolin-2-amineKinaseKinase Domain (ATP Pocket)Scaffold->Kinase Competitive InhibitionDNAGenomic DNAScaffold->DNA BindingHingeBindH-Bonding (Hinge Region)Kinase->HingeBindIntercalationπ-π Stacking / IntercalationDNA->IntercalationSignalBlockBlock PI3K/Akt/mTOR SignalingHingeBind->SignalBlockRepInhibitInhibit Replication/TranscriptionIntercalation->RepInhibitApoptosisApoptosis / Cell DeathSignalBlock->ApoptosisRepInhibit->Apoptosis

Caption: Dual mechanism of action targeting kinase signaling and DNA replication, leading to apoptosis.[2]

Therapeutic Applications & SAR Analysis

Oncology (Solid Tumors)

Derivatives of 8-methoxy-2-aminoquinoline have shown potency against colorectal (HCT116) and pancreatic cancer lines.[1][2][3]

  • SAR Insight: The 5-chloro substitution is critical. Replacing it with Hydrogen often results in a loss of potency due to reduced hydrophobic interaction.[2] The 8-methoxy group is superior to 8-hydroxy for systemic administration as it prevents rapid glucuronidation and improves oral bioavailability.[1][2]

Infectious Diseases (Malaria & TB)[8]
  • Malaria: This scaffold is structurally related to Primaquine (8-aminoquinoline).[1] However, the 2-amino variant avoids the rapid metabolic oxidative deamination associated with 8-aminoquinolines, potentially offering a longer half-life.[1][2] It targets the Plasmodium digestive vacuole, preventing hemozoin formation.[2]

  • Tuberculosis: 5-chloro-8-hydroxyquinoline (Cloxyquin) is active against M. tuberculosis.[1][2][4] The 8-methoxy analog (this compound) acts as a lipophilic prodrug or a distinct inhibitor of mycobacterial ATP synthase.[2]

Neurodegeneration[4][7][12]
  • BACE1 Inhibition: 2-aminoquinolines are established pharmacophores for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors, a key target in Alzheimer's disease.[1] The amine group interacts with the catalytic aspartic acid residues in the enzyme's active site.[2]

Experimental Protocols

Chemical Synthesis (Laboratory Scale)

Objective: To synthesize 5-Chloro-8-methoxyquinolin-2-amine from commercially available precursors.[1][2]

Reagents: 5-Chloro-8-methoxyquinoline, m-CPBA (meta-chloroperoxybenzoic acid), p-Toluenesulfonyl chloride (TsCl), Ethanolamine.[1][2]

  • N-Oxidation: Dissolve 5-Chloro-8-methoxyquinoline (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHCO₃. Isolate N-oxide.[1][2]

  • Rearrangement (Meisenheimer-type): Dissolve the N-oxide in solvent (e.g., trifluoromethylbenzene). Add TsCl (1.1 eq) and heat to 70°C.

  • Amination: Treat the resulting 2-chloro or 2-tosyl intermediate with ammonia (NH₃) in methanol or ethanolamine at high temperature (sealed tube, 100°C) to install the 2-amino group.[2]

  • Purification: Recrystallize from Ethanol/Water.

In Vitro Kinase Inhibition Assay (Protocol)

Objective: Determine the IC50 of the compound against a target kinase (e.g., PI3K or EGFR).[2]

  • Preparation: Dissolve compound in 100% DMSO to make 10 mM stock. Serial dilute (1:3) to generate 10 concentrations (range: 10 µM to 0.5 nM).

  • Reaction Mix: In a 384-well plate, combine:

    • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).[2]

    • Target Kinase (e.g., 5 nM recombinant EGFR).

    • Peptide Substrate (e.g., Poly Glu:Tyr).

    • Test Compound (1 µL).

  • Initiation: Add ATP (at Km concentration for the specific kinase).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP.[2] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]

  • Readout: Measure Luminescence. Plot RLU vs. Log[Compound] to calculate IC50.[2]

Safety & Toxicology Profile

  • Genotoxicity: As a DNA intercalator, the free amine carries a risk of mutagenicity (Ames positive).[2] Derivatization of the amine (e.g., into an amide or urea) is recommended to mitigate this risk for clinical candidates.[2]

  • Phototoxicity: Quinoline derivatives can be phototoxic.[5] The 8-methoxy group absorbs UV light; handling requires amber glassware.[1][2]

  • hERG Inhibition: 2-aminoquinolines can block hERG potassium channels, leading to QT prolongation. Early ADMET screening for hERG binding is mandatory.

References

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline. Journal of Medicinal Chemistry. (Demonstrates the utility of the 2-chloro-8-methoxyquinoline core in oncology). Link

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Molecules. (Discusses the SAR of the 8-position and the necessity of blocking chelation for specific targets). Link

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (Establishes the anti-infective potency of the 5-chloro-8-oxygenated scaffold). Link

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. International Journal of Molecular Sciences. (Review of the scaffold's versatility). Link[2]

  • Quinoline-2-amine derivatives as Kinase Inhibitors. Patent Literature (General Class). (Describes the binding mode of 2-aminoquinolines to the kinase hinge region). Link

Toxicity and safety data for 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity and Safety of 5-Chloro-8-methoxyquinolin-2-amine

Executive Summary

This document provides a comprehensive technical guide on the toxicity and safety profile of 5-Chloro-8-methoxyquinolin-2-amine (CAS No. 1342459-69-1). As a novel chemical entity, direct toxicological data for this compound is limited in publicly accessible literature. Consequently, this guide synthesizes available information on structurally related compounds, particularly 5-Chloro-8-hydroxyquinoline (Cloxiquine) and the broader class of 8-aminoquinolines, to construct a preliminary hazard assessment. The guide is intended for researchers, scientists, and drug development professionals, offering insights into potential toxicological endpoints, anticipated metabolic pathways, and recommended experimental workflows for empirical safety evaluation. All discussions of potential toxicity are framed as predictive, based on the principle of structure-activity relationships, and underscore the critical need for direct experimental validation.

Introduction and Physicochemical Properties

5-Chloro-8-methoxyquinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, particularly antimalarials. However, this structural class is also associated with specific toxicities. Understanding the potential hazards of new derivatives is therefore paramount in early-stage research and development.

A critical first step in any toxicological assessment is the characterization of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 1342459-69-1Sigma-Aldrich[1]
Molecular Formula C₁₀H₉ClN₂OSigma-Aldrich[1]
Molecular Weight 208.65 g/mol Sigma-Aldrich[1]
Melting Point 161-165 °CSigma-Aldrich[1]
Appearance Off-white powder (Predicted)ChemSynth[2]

Predictive Toxicological Profile (Based on Structural Analogs)

Given the absence of specific studies on 5-Chloro-8-methoxyquinolin-2-amine, this section extrapolates potential hazards from data on 5-Chloro-8-hydroxyquinoline (a close structural analog) and the general class of quinolines.

Acute Toxicity, Irritation, and Sensitization

Safety Data Sheets for the analog 5-Chloro-8-hydroxyquinoline consistently classify it as an irritant.[3][4][5]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5]

  • Sensitization: Some related compounds may cause skin sensitization.[6][7]

The acute oral toxicity of 5-Chloro-8-hydroxyquinoline in a guinea pig model was reported with a Lowest Published Lethal Dose (LDLo) of 1200 mg/kg.[2][8] While this indicates moderate acute toxicity, it underscores the need for caution.

Genotoxicity and Carcinogenicity

The potential for genotoxicity and carcinogenicity is a significant concern for quinoline derivatives.

  • Quinoline (Parent Compound): The parent compound, quinoline, is classified as likely to be carcinogenic in humans by the U.S. EPA.[9] It is known to be genotoxic, inducing mutations in Salmonella typhimurium (Ames test) and causing chromosome aberrations and sister chromatid exchanges in rat liver cells.[10] The proposed mechanism involves metabolic activation to a reactive 2,3-epoxide intermediate.[10]

  • 5-Chloro-8-hydroxyquinoline: For this closer analog, the data is less definitive. While some sources express concern that the material may cause cancer or mutations, there is insufficient data to make a formal assessment.[10] No ingredient of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[3]

  • 5-Chloro-o-toluidine: Studies on another related compound, 5-chloro-o-toluidine, showed no evidence of carcinogenicity in female rats, while findings in male rats were equivocal.[11] However, a high incidence of hemangiosarcomas and hepatocellular carcinomas was observed in mice.[11]

This body of evidence suggests that 5-Chloro-8-methoxyquinolin-2-amine should be treated as a potential genotoxin and carcinogen until empirical data proves otherwise. The presence of the chloro-substituent and the amino group, both of which can be metabolically activated, warrants a high degree of caution.

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of 5-Chloro-8-methoxyquinolin-2-amine or its close analogs were identified in the literature search. However, some organochlorine compounds are known endocrine disruptors with the potential to cause reproductive harm.[12] This remains a critical data gap that must be addressed in any comprehensive safety evaluation.

Anticipated Metabolism and Toxicokinetics

The toxic effects of many 8-aminoquinolines are not caused by the parent compound but by its metabolites.[13][14] The metabolism of this class of compounds has been studied, primarily in the context of antimalarial drugs like primaquine.

The anticipated metabolic pathway for 5-Chloro-8-methoxyquinolin-2-amine would likely involve several key transformations:

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes in the liver are expected to be the primary drivers of metabolism. Hydroxylation of the quinoline ring is a common pathway.[13][14]

  • Demethylation: The 8-methoxy group is a likely site for O-demethylation, which would yield the 8-hydroxy metabolite, 5-Chloro-2-amino-quinolin-8-ol. This metabolite is structurally very similar to Cloxiquine, for which more toxicity data exists.

  • Formation of Reactive Intermediates: The resulting 8-hydroxy metabolite can be further oxidized to a quinone-imine intermediate.[13][14][15] These electrophilic species are highly reactive and can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

The diagram below illustrates a plausible metabolic activation pathway.

Metabolic Pathway Anticipated Metabolic Activation of 5-Chloro-8-methoxyquinolin-2-amine cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Targets Parent 5-Chloro-8-methoxyquinolin-2-amine Metabolite1 5-Chloro-8-hydroxyquinolin-2-amine (8-Hydroxy Metabolite) Parent->Metabolite1 CYP-mediated O-Demethylation Metabolite2 Quinone-imine Intermediate (Reactive Electrophile) Metabolite1->Metabolite2 Oxidation Toxicity Covalent Adducts (DNA, Proteins) Metabolite2->Toxicity Electrophilic Attack Outcome Cytotoxicity & Genotoxicity Toxicity->Outcome

Caption: Predicted metabolic activation pathway leading to toxicity.

Recommended Experimental Workflows for Hazard Identification

To address the significant data gaps, a tiered approach to toxicological testing is recommended. This strategy progresses from rapid in vitro screens to more complex in vivo studies, allowing for early hazard identification and informed decision-making.

Tier 1: In Vitro Toxicity Assessment

The initial tier focuses on cost-effective, high-throughput assays to screen for primary toxicological concerns.

InVitro_Workflow Tier 1: In Vitro Toxicity Workflow Start Test Compound: 5-Chloro-8-methoxyquinolin-2-amine Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) Start->Cytotoxicity Genotoxicity Bacterial Reverse Mutation Assay (Ames Test, OECD 471) Start->Genotoxicity Metabolism Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolism Result_Cyto Determine IC50 (Cytotoxic Potential) Cytotoxicity->Result_Cyto Result_Geno Assess Mutagenic Potential Genotoxicity->Result_Geno Result_Metab Determine Metabolic Rate (Identify potential for activation) Metabolism->Result_Metab Decision Go/No-Go Decision for In Vivo Studies Result_Cyto->Decision Result_Geno->Decision Result_Metab->Decision

Caption: A tiered workflow for initial in vitro hazard screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Culture human hepatoma cells (HepG2) in appropriate media until they reach logarithmic growth phase.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Dosing: Prepare a serial dilution of 5-Chloro-8-methoxyquinolin-2-amine in culture medium. Treat cells with various concentrations (e.g., 0.1 to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: In Vivo Acute Toxicity Assessment

If in vitro results do not preclude further development, a preliminary in vivo study is warranted to understand systemic toxicity.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Animal Model: Use healthy, young adult female rodents (e.g., Swiss albino mice), nulliparous and non-pregnant.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Dosing: Following a brief fasting period, administer a single dose of the compound via oral gavage. Start with a dose of 300 mg/kg, based on the LDLo of the analog.

  • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Based on the irritant properties of structural analogs, the following precautions are mandatory when handling 5-Chloro-8-methoxyquinolin-2-amine:

  • Engineering Controls: Handle the compound exclusively in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[2]

    • Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7][16]

Conclusion and Data Gaps

5-Chloro-8-methoxyquinolin-2-amine is a compound with a significant lack of publicly available safety and toxicity data. Based on a comprehensive analysis of its structural analogs, it should be handled as a substance that is potentially:

  • Irritating to the skin, eyes, and respiratory system.

  • Harmful if swallowed or inhaled.

  • Genotoxic and potentially carcinogenic , due to its quinoline core and potential to form reactive metabolites.

The most critical data gaps include its genotoxic, carcinogenic, and reproductive toxicity profiles. The experimental workflows outlined in this guide provide a clear path forward for obtaining the necessary data to perform a robust risk assessment. Until such data is available, this compound should be handled with a high degree of caution, assuming the hazards identified in its structural analogs are present.

References

  • Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ChemSynth Corporation. (2005, January 29). Material Safety Data Sheet: 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Appretech. (n.d.). 5-chloro-8-methoxyquinolin-2(1H)-one. Retrieved from [Link]

  • Shi, D., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]

  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13404592, 5-Chloro-8-methoxyquinoline. Retrieved from [Link]

  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pavan, A., et al. (2010). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Bálint, E., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]

  • World Health Organization. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents. Retrieved from [Link]

  • OEHHA. (1997, June). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. Retrieved from [Link]

  • Okahashi, N., et al. (2014). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. PubMed. Retrieved from [Link]

  • Gupta, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 5-Chloro-8-hydroxyquinoline or Cloxiquine Manufacturers, SDS. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Quinolinols: Human health tier II assessment. Retrieved from [Link]

  • Hegedűs, D., et al. (2025, June 11). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents. Retrieved from [Link]

  • OCHEM. (n.d.). Methyl 5-chloroquinoline-8-carboxylate - Hazard Genotoxicity. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. Retrieved from [Link]

  • Alfadil, A., et al. (2024, February 28). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. Retrieved from [Link]

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Methodological & Application

Synthesis route for 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, four-step synthesis route for 5-Chloro-8-methoxyquinolin-2-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors, DNA intercalators, and antimalarial agents.

While direct amination of the quinoline core is challenging due to electron-rich deactivation by the 8-methoxy group, this protocol employs an N-oxide activation strategy . This route ensures high regioselectivity for the C2-position while preserving the halogen handle at C5 for future diversification (e.g., Suzuki-Miyaura coupling). The procedure utilizes 5-chloro-2-methoxyaniline as the commercially available starting material.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to overcome the poor electrophilicity of the electron-rich 8-methoxyquinoline ring. By converting the quinoline to its N-oxide, we activate the C2 position for nucleophilic attack via a chlorination-amination sequence.

The Strategy:

  • Ring Construction: Modified Skraup cyclization of 5-chloro-2-methoxyaniline.

  • Activation: Oxidation of the quinoline nitrogen to form the N-oxide.[1]

  • Regioselective Functionalization: Rearrangement/Chlorination to install a leaving group at C2.

  • Amination: Nucleophilic aromatic substitution (

    
    ) to install the amine.
    
Synthesis Workflow Diagram

G Start Start: 5-Chloro-2- methoxyaniline Step1 Step 1: Modified Skraup (Glycerol, H2SO4, PhNO2) Start->Step1 Inter1 Intermediate A: 5-Chloro-8-methoxyquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 Intermediate B: Quinoline N-Oxide Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 Intermediate C: 2,5-Dichloro-8- methoxyquinoline Step3->Inter3 Step4 Step 4: Amination (NH3/EtOH, 140°C) Inter3->Step4 Final Target: 5-Chloro-8-methoxy quinolin-2-amine Step4->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to 2-aminoquinoline target.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-methoxyquinoline (Modified Skraup)

Rationale: The Skraup reaction constructs the pyridine ring onto the aniline. We use a modified protocol with controlled heating to mitigate the violence of the exotherm typical of acrolein formation.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Chloro-2-methoxyaniline 1.0 Starting Material
Glycerol 3.0 C3 fragment source
Nitrobenzene 0.8 Oxidant/Solvent
Sulfuric Acid (conc.) 2.5 Catalyst/Dehydrating agent

| Ferrous Sulfate (


)  | 0.1 | Moderator (reduces violence) |

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Add 5-chloro-2-methoxyaniline (20.0 g, 127 mmol), glycerol (35.0 g), nitrobenzene (12.5 g), and ferrous sulfate (2.0 g).

  • Acid Addition: Caution: Add concentrated

    
     (32 mL) dropwise with stirring. The mixture will heat up; maintain below 60°C during addition.
    
  • Reaction: Heat the mixture slowly to 135°C. Maintain reflux for 4 hours. (Note: The reaction is complete when the vigorous bubbling of acrolein ceases and the mixture darkens).

  • Workup: Cool to ~80°C. Pour into ice-water (500 mL). Basify to pH 9 with 50% NaOH solution.

  • Extraction: Steam distill to remove excess nitrobenzene (optional but recommended). Extract the residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2).
    
    • Yield Target: 55-65%

    • Appearance: Pale yellow solid.

Step 2: Oxidation to N-Oxide

Rationale: The nitrogen lone pair is oxidized to activate the C2 position. The 8-methoxy group makes the ring electron-rich, so a strong oxidant like m-CPBA is effective.

Protocol:

  • Dissolve 5-chloro-8-methoxyquinoline (10.0 g, 51.6 mmol) in Dichloromethane (DCM, 200 mL).

  • Cool to 0°C. Add m-CPBA (70-75%, 1.2 equiv) portion-wise over 20 minutes.

  • Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (the N-oxide is much more polar/lower

    
     than the starting material).
    
  • Workup: Wash with sat.

    
     (
    
    
    
    mL) to remove m-chlorobenzoic acid byproduct.
  • Dry organic layer (

    
    ) and concentrate.[2]
    
    • Yield Target: >90%[3][4][5][6]

    • Checkpoint: Mass Spec

      
      .
      
Step 3: Regioselective Chlorination (Meisenheimer-type Rearrangement)

Rationale: Reacting the N-oxide with Phosphorus Oxychloride (


) effects a rearrangement where the oxygen leaves and a chloride is installed at C2. This step is critical for creating a reactive handle for the amine.

Protocol:

  • Place the N-oxide (9.0 g, 43 mmol) in a dry flask under Argon.

  • Add

    
      (50 mL, excess) carefully.
    
  • Heat to reflux (105°C) for 2-3 hours.

  • Quench (Critical Safety): Cool the mixture. Pour slowly onto crushed ice (500 g) with vigorous stirring. Exothermic hydrolysis of

    
     releases HCl gas.
    
  • Neutralize with

    
     to pH 7-8. The product usually precipitates.
    
  • Filter the solid or extract with DCM.

    • Product:2,5-Dichloro-8-methoxyquinoline .

    • Note: The 5-Cl is stable; the 2-Cl is activated by the ring nitrogen.

Step 4: Amination ( )

Rationale: The 2-chloro position is highly susceptible to nucleophilic attack by ammonia due to the electron-deficient nature of the C=N bond (similar to 2-chloropyridine).

Protocol:

  • Vessel: Use a high-pressure steel autoclave or a heavy-walled sealed glass tube.

  • Charge: Add 2,5-dichloro-8-methoxyquinoline (5.0 g, 22 mmol) and Ethanolic Ammonia (sat. solution, ~20%

    
     in EtOH, 50 mL).
    
  • Reaction: Seal and heat to 130-140°C for 16-24 hours.

  • Workup: Cool to RT. Open the vessel carefully (vent excess

    
    ).
    
  • Concentrate the solvent.[7]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

    • Final Target:5-Chloro-8-methoxyquinolin-2-amine .

    • Appearance: Off-white to tan crystalline solid.

Analytical Validation (QC Standards)

To ensure the protocol was successful, compare isolated product against these parameters.

ParameterExpected Value/ObservationMethod
Appearance Off-white/Tan SolidVisual
Mass Spec (ESI)

(Cl pattern)
LC-MS
1H NMR (DMSO-d6)

3.95 (s, 3H, OMe), 6.80 (br s, 2H, NH2), 6.95 (d, 1H, C3-H), 8.10 (d, 1H, C4-H).
400 MHz NMR
Regiochemistry NOE correlation between OMe and C7-H; No correlation between NH2 and OMe.NOESY

Troubleshooting & Optimization

  • Low Yield in Step 1 (Skraup): If significant tar forms, increase the amount of

    
     or switch to the Doebner-Miller  variation using crotonaldehyde (though this adds a methyl group) or use 3-ethoxyacryloyl chloride  with the aniline for a cleaner (but more expensive) cyclization to the 2-quinolone directly [1].
    
  • Incomplete Amination (Step 4): If 2-Cl remains, add Copper(I) Iodide (5 mol%) and L-Proline (10 mol%) as a catalyst system (Ullmann-type coupling) to lower the activation energy, allowing reaction at 80-90°C [2].

  • Regioselectivity Issues: If 4-chloro isomer is observed in Step 3, ensure the solvent is strictly

    
     (neat) rather than using non-polar solvents, which can alter the transition state.
    

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Manske, R. H. F., & Kulka, M. (1953).[8] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on N-oxide rearrangements). Link

Sources

Application Notes and Protocols for the Synthesis of 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. The strategic placement of substituents on the quinoline ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-8-methoxyquinolin-2-amine , a trifunctionalized quinoline derivative with potential applications in drug discovery and development. The presence of a chlorine atom at the C5 position, a methoxy group at the C8 position, and an amino group at the C2 position offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

The synthetic strategy outlined herein is a multi-step sequence designed for robustness and adaptability in a research setting. It commences with the construction of the quinoline core, followed by sequential functionalization to introduce the desired substituents. Each step is detailed with theoretical explanations for the chosen reagents and conditions, providing researchers with the necessary insights for successful execution and potential troubleshooting.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-8-methoxyquinolin-2-amine can be achieved through a four-step sequence, starting from commercially available precursors. The proposed pathway is as follows:

Synthetic_Pathway A 4-Chloro-2-aminophenol B 5-Chloro-8-hydroxyquinoline A->B Step 1: Doebner-von Miller Reaction C 5-Chloro-8-methoxyquinoline B->C Step 2: Williamson Ether Synthesis D 2,5-Dichloro-8-methoxyquinoline C->D Step 3: Chlorination E 5-Chloro-8-methoxyquinolin-2-amine D->E Step 4: Buchwald-Hartwig Amination

Figure 1: Proposed synthetic route for 5-Chloro-8-methoxyquinolin-2-amine.

Part 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This initial step involves the construction of the quinoline core through a Doebner-von Miller reaction, a classic and reliable method for synthesizing quinolines.

Principle and Rationale

The Doebner-von Miller reaction is an acid-catalyzed cyclization reaction between an aniline derivative and an α,β-unsaturated carbonyl compound. In this protocol, 4-chloro-2-aminophenol reacts with acrolein diethyl acetal, which generates acrolein in situ under acidic conditions. The reaction proceeds through a series of conjugate additions, cyclization, dehydration, and oxidation steps to yield the quinoline ring system. The use of hydrochloric acid as both a catalyst and solvent is common for this transformation.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Chloro-2-aminophenol≥98%Commercially Available
Acrolein diethyl acetal≥97%Commercially Available
Hydrochloric acid (1N)ReagentCommercially Available
Sodium carbonate (Na₂CO₃)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer/hotplate-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-aminophenol (1.0 eq).

  • Add 1N hydrochloric acid to the flask.

  • Add acrolein diethyl acetal (2.5 eq) to the reaction mixture.

  • Heat the resulting solution to reflux (approximately 111°C) and maintain for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of solid sodium carbonate.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-chloro-8-hydroxyquinoline.

Part 2: Synthesis of 5-Chloro-8-methoxyquinoline

The second step involves the methylation of the hydroxyl group at the C8 position via a Williamson ether synthesis.

Principle and Rationale

The Williamson ether synthesis is a widely used method for the formation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, the phenolic hydroxyl group of 5-chloro-8-hydroxyquinoline is deprotonated by a base, potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with methyl iodide in an SN2 reaction to form the desired methyl ether. Acetone is a suitable solvent for this reaction as it is polar aprotic and facilitates the SN2 reaction. A similar procedure has been reported for the methylation of 2-chloro-8-hydroxyquinoline.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Chloro-8-hydroxyquinolineAs synthesized-
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Methyl iodide (CH₃I)≥99%Commercially Available
AcetoneACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Experimental Protocol
  • To a round-bottom flask containing 5-chloro-8-hydroxyquinoline (1.0 eq), add acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Slowly add methyl iodide (2.5 eq) to the reaction mixture over 5 minutes.

  • Continue stirring the reaction overnight at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 5-chloro-8-methoxyquinoline.

  • The crude product can be purified by column chromatography if necessary.

Part 3: Synthesis of 2,5-Dichloro-8-methoxyquinoline

This step introduces the second chlorine atom at the C2 position of the quinoline ring, a crucial step for the subsequent amination.

Principle and Rationale

The introduction of a chlorine atom at the 2-position of a quinoline ring can be achieved by treating the corresponding quinolin-2-one or its N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] A common strategy involves the N-oxidation of the quinoline nitrogen followed by reaction with POCl₃. The N-oxide activates the C2 position towards nucleophilic attack. This protocol is based on established methods for the synthesis of 2-chloroquinolines.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Chloro-8-methoxyquinolineAs synthesized-
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated solutionCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Experimental Protocol

Step 3a: N-Oxidation

  • Dissolve 5-chloro-8-methoxyquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to quench the excess peroxyacid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 5-chloro-8-methoxyquinoline N-oxide, which can be used in the next step without further purification.

Step 3b: Chlorination

  • Carefully add the crude 5-chloro-8-methoxyquinoline N-oxide to phosphorus oxychloride (POCl₃) at 0°C in a round-bottom flask equipped with a reflux condenser.

  • Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2,5-dichloro-8-methoxyquinoline.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Synthesis of 5-Chloro-8-methoxyquinolin-2-amine

The final step is the selective amination of the 2-chloro position using a palladium-catalyzed Buchwald-Hartwig amination.

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is highly versatile and tolerates a wide range of functional groups. In the case of 2,5-dichloro-8-methoxyquinoline, the chlorine atom at the C2 position is more activated towards nucleophilic substitution and oxidative addition to the palladium catalyst compared to the chlorine at the C5 position. This allows for selective amination at the C2 position. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or the use of aqueous ammonia with a suitable ligand and base, can be employed.[4][5] This protocol outlines a general procedure using an ammonia source.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,5-Dichloro-8-methoxyquinolineAs synthesized-
Palladium(II) acetate (Pd(OAc)₂)ReagentCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ammonia source (e.g., Aqueous Ammonia or Benzophenone imine)-Commercially Available
Schlenk tube or sealed vial-Standard laboratory equipment
Magnetic stirrer/hotplate-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Experimental Protocol
  • To a Schlenk tube or a sealable reaction vial, add 2,5-dichloro-8-methoxyquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq) to the tube.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or aqueous ammonia). The choice and amount of the ammonia source may require optimization.

  • Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 5-Chloro-8-methoxyquinolin-2-amine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.60
5-Chloro-8-methoxyquinolineC₁₀H₈ClNO193.63
2,5-Dichloro-8-methoxyquinolineC₁₀H₇Cl₂NO228.08
5-Chloro-8-methoxyquinolin-2-amineC₁₀H₉ClN₂O208.65

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acrolein diethyl acetal: Flammable and harmful if swallowed or inhaled.

  • Methyl iodide: Toxic, a suspected carcinogen, and should be handled with extreme care.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution.

  • meta-Chloroperoxybenzoic acid (m-CPBA): An oxidizing agent and can be explosive when dry.

  • Palladium catalysts and phosphine ligands: Can be air-sensitive and toxic. Handle under an inert atmosphere where necessary.

  • Sodium tert-butoxide: A strong base and corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Abdel-Wahab, B. F., & Khidre, R. E. (Year). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
  • Interaction of polyfluorinated 2-chloroquinolines with ammonia. (Year). Journal of Fluorine Chemistry.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • El-Sayed, M. A. A. (Year). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, K. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4995.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Li, X., et al. (2018). 8-Chloro-2-methylquinoline.
  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
  • Lin, X., Zeng, C., Liu, C., Fang, Z., & Guo, K. (2021). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry, 19(6), 1352–1357.
  • Smith, L. A., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Medicinal Chemistry, 53(5), 2267–2276.
  • Sharma, S., et al. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors.
  • Politzer, P., & Riley, K. E. (2021).
  • 3.3.3: Synthesis of Amines. (2022, October 4). Chemistry LibreTexts.
  • PubChem. (n.d.). 8-Methoxyquinoline.
  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-599.
  • Bako, E., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6586.
  • Omar, W. A. E., & Hormi, O. E. O. (2010). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 47(6), 1939-1942.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). ChemInform.
  • Zhang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.

Sources

Application Notes & Protocols: Storage and Handling of 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-8-methoxyquinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, with applications ranging from anticancer to anti-infective agents.[1][2] Specifically, chlorinated quinolines have demonstrated significant biological activity.[1][3] The presence of a chloro group at the 5-position, a methoxy group at the 8-position, and an amine group at the 2-position suggests that this compound is a valuable intermediate for the synthesis of novel bioactive molecules.

Given the reactive nature inherent to many quinoline derivatives, particularly those with amine and chloro substitutions, adherence to stringent storage and handling protocols is imperative.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 5-Chloro-8-methoxyquinolin-2-amine safely and effectively, ensuring compound integrity, experimental reproducibility, and personnel safety. The protocols outlined herein are synthesized from best practices for handling analogous chemical structures and air-sensitive materials.[5][6]

Section 1: Compound Profile and Hazard Assessment

A thorough understanding of the compound's properties is the foundation of safe laboratory practice. While specific toxicity data for 5-Chloro-8-methoxyquinolin-2-amine is not extensively published, a precautionary approach based on structurally related compounds is warranted.

Physicochemical Data

The fundamental properties of 5-Chloro-8-methoxyquinolin-2-amine are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-8-methoxy-2-quinolinamine[7]
CAS Number 1342459-69-1[7]
Molecular Formula C₁₀H₉ClN₂O[7]
Molecular Weight 208.65 g/mol [7]
Appearance Solid (likely powder)Assumed
Melting Point 161-165 °C[7]
Hazard Identification and Rationale

Based on the known hazards of analogous compounds such as 5-chloro-8-hydroxyquinoline and other chlorinated amines, 5-Chloro-8-methoxyquinolin-2-amine should be handled as a hazardous substance.[8]

  • Skin and Eye Irritation: Many quinoline derivatives are known to cause skin and serious eye irritation.[8] Direct contact must be avoided at all times.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation. All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Potential for Air and Moisture Sensitivity: The amine group at the 2-position can be susceptible to oxidation. The overall heterocyclic structure may also be sensitive to atmospheric moisture, which could lead to degradation.[5][6] Therefore, treating the compound as potentially air- and moisture-sensitive is a critical precautionary measure to ensure its stability and the validity of experimental outcomes.

  • Toxicity: While specific data is limited, related quinolines can be toxic if swallowed or absorbed through the skin.[9]

Section 2: Recommended Storage Protocols

Proper storage is crucial to maintain the chemical integrity and shelf-life of 5-Chloro-8-methoxyquinolin-2-amine. The primary goal is the rigorous exclusion of air, moisture, and light.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents potential oxidative degradation of the amine group and hydrolysis.[5][6]
Temperature Store in a cool, dry place.Reduces the rate of potential decomposition reactions.[4]
Container Use amber glass vials with PTFE-lined caps or specialized packaging like AcroSeal bottles.Protects from light-induced degradation and ensures a tight seal against air and moisture.[5]
Location Store in a designated, locked cabinet away from incompatible materials.Ensures security and prevents accidental contact with strong oxidizing agents.[4][10]

Long-Term Storage: For storage exceeding several weeks, it is recommended to seal the container with paraffin film, place it inside a secondary container with a desiccant, and store it in a refrigerator designated for chemical storage.

Short-Term Storage: For materials in active use, storing the vial inside a desiccator cabinet purged with an inert gas is a reliable practice.

Section 3: Handling and Experimental Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous technique is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood.[4]

  • Glovebox: For experiments requiring the strict exclusion of air and moisture, a glovebox with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O) is the ideal environment.[6][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield is required if there is a splash hazard.Protects against dust particles and splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374). Double-gloving is recommended.Provides a barrier against skin contact. Check for integrity before each use.[4][9]
Body Protection A flame-resistant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[4]
Workflow for Weighing and Aliquoting

This protocol minimizes atmospheric exposure when handling the solid compound.

G cluster_prep Preparation cluster_weigh Weighing Procedure (in Fume Hood) cluster_post Post-Weighing prep1 Don required PPE (Gloves, Goggles, Lab Coat) prep2 Prepare inert gas source (e.g., Nitrogen balloon) prep1->prep2 prep3 Oven-dry glassware (vials, spatulas) and cool under inert gas stream prep2->prep3 weigh1 Place sealed stock bottle, weighing vial, and tools in fume hood prep3->weigh1 weigh2 Briefly flush the stock bottle headspace with inert gas weigh1->weigh2 weigh3 Quickly transfer approximate amount of solid to the vial weigh2->weigh3 weigh4 Immediately seal the weighing vial and stock bottle weigh3->weigh4 weigh5 Wipe vials clean and weigh the sealed vial weigh4->weigh5 post1 Record the final weight weigh5->post1 post2 Prepare for dissolution or store vial in a desiccator post1->post2 post3 Clean all equipment and dispose of waste properly post2->post3

Caption: Safe weighing workflow for 5-Chloro-8-methoxyquinolin-2-amine.

Step-by-Step Protocol:

  • Preparation: Don all required PPE. Ensure all glassware (e.g., vials, spatulas) is scrupulously dried, either by oven-drying overnight (>125°C) or flame-drying, and cooled under a stream of inert gas.[11][12]

  • Inerting: Move the sealed stock container into a chemical fume hood. Gently purge the headspace of the stock container with dry nitrogen or argon before opening.

  • Transfer: Working swiftly but safely, use a clean, dry spatula to transfer the desired amount of the solid to a pre-dried, tared vial.

  • Sealing: Immediately and tightly seal both the stock container and the new vial. If using a septum-capped vial, secure it with paraffin film or electrical tape for extra security.

  • Weighing: After ensuring the exterior of the vial is clean, weigh the sealed vial to determine the exact mass of the transferred compound.

  • Storage: The newly aliquoted material should be immediately used or stored under the recommended conditions in Section 2.

Protocol for Solution Preparation
  • Solvent Selection: Choose a suitable dry solvent. Ensure the solvent is degassed or sparged with an inert gas for at least 15-30 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed solvent to the sealed vial containing the weighed compound via a dry, inert-gas-flushed syringe.[5]

  • Mixing: Gently swirl or sonicate the vial until the solid is fully dissolved.

  • Blanketing: Before removing the syringe, ensure the vial's headspace is blanketed with a positive pressure of inert gas from a balloon or manifold.[11]

Section 4: Spill and Waste Management

Accidents must be handled with preparedness and caution.

Spill Cleanup
  • Small Spills (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[10]

    • Carefully sweep the mixture into a clearly labeled hazardous waste container.[9]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area until cleared by safety professionals.

Waste Disposal
  • All materials contaminated with 5-Chloro-8-methoxyquinolin-2-amine, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[4]

  • Dispose of waste in sealed, properly labeled containers according to institutional and local regulations. Do not dispose of it down the drain.[9]

Section 5: Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds. Available at: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

  • PubChem. 5-Chloro-8-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. (2025, April 5). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Available at: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]

  • PMC. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-Chloro-8-methoxyquinolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Researchers attempting the synthesis of 5-Chloro-8-methoxyquinolin-2-amine often encounter a "yield ceiling" around 30-40% when utilizing direct amination methods (e.g., Chichibabin reaction). The electron-donating effect of the 8-methoxy group deactivates the pyridine ring towards nucleophilic attack at the C2 position, while the 5-chloro substituent introduces steric and electronic complexities that favor tar formation under harsh conditions.

To achieve consistent yields >75% with high purity, we recommend abandoning direct amination in favor of a Stepwise Activation Strategy via the N-oxide and 2-chloro intermediates. This guide details the optimized protocol, focusing on the critical control points that determine success.

The Optimized Pathway: N-Oxide Activation

The most robust route utilizes the "Activate-then-Displace" methodology. This circumvents the low reactivity of the parent quinoline by introducing a leaving group (Cl) at the C2 position.

Mechanism Visualization

SynthesisPathway cluster_fail Avoid: Direct Chichibabin Start 5-Chloro-8-methoxyquinoline NOxide Intermediate A: N-Oxide Formation Start->NOxide m-CPBA, DCM (Yield: >90%) Product Target: 5-Chloro-8-methoxyquinolin-2-amine Start->Product Direct Amination (Low Yield / Tar) Chloro Intermediate B: 2,5-Dichloro-8-methoxyquinoline NOxide->Chloro POCl3, Reflux (Yield: ~85%) Chloro->Product NH3/EtOH or PMB-NH2 then TFA (Yield: ~80%)

Figure 1: The optimized synthetic pathway (Solid Lines) vs. the low-yield direct amination route (Dashed Line).

Detailed Protocol & Critical Control Points

Step 1: N-Oxidation (The Activation)
  • Reagents: 5-Chloro-8-methoxyquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.

  • Protocol: Dissolve starting material in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir for 4-6 hours.

  • Yield Optimization Tip: The 8-methoxy group makes the nitrogen more nucleophilic, facilitating this step. However, over-oxidation is possible.

  • Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ to remove excess peroxide.

Step 2: Regioselective Chlorination (The Pivot)
  • Reagents: Intermediate A (N-oxide), POCl₃ (solvent/reagent).[1]

  • Protocol: Dissolve N-oxide in POCl₃. Heat to reflux (approx. 105°C) for 2 hours.

  • Critical Control Point:

    • Issue: The 8-methoxy group is acid-sensitive (demethylation risk).

    • Solution: Keep reaction time strictly under 3 hours. Do not overheat.

    • Purification: Pour onto crushed ice/NH₄OH carefully. The product (2,5-dichloro-8-methoxyquinoline) usually precipitates as a solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Intermediate B (2,5-dichloro), Ammonia (saturated in EtOH) or 4-Methoxybenzylamine (PMB-NH₂).

  • Protocol (Ammonia Method): Autoclave at 120°C for 12h.

  • Protocol (PMB Method - Recommended for Lab Scale): Reflux Intermediate B with PMB-NH₂ (2.0 eq) in n-butanol. The PMB group is then removed with TFA.

  • Why PMB? It is a better nucleophile than ammonia, allowing milder conditions (reflux vs. autoclave) and higher yields, preventing hydrolysis of the 5-Cl or 8-OMe groups.

Troubleshooting Guide

Symptom: Low Yield in Step 2 (Chlorination)

Potential CauseDiagnosisCorrective Action
Demethylation HPLC shows peak with mass [M-14].The reaction environment is too acidic/hot. Reduce POCl₃ reflux time or add a base scavenger (e.g., DIPEA) if using a solvent like Toluene.
Isomer Formation NMR shows 4-chloro isomer.This is rare for 8-substituted quinolines but possible. Ensure the N-oxide is fully dry before POCl₃ addition; water promotes side reactions.

Symptom: Incomplete Conversion in Step 3 (Amination)

Potential CauseDiagnosisCorrective Action
Low Nucleophilicity Starting material remains unreacted.Ammonia gas in ethanol often escapes at reflux. Use a sealed tube/autoclave or switch to the PMB-amine method (b.p. of n-butanol allows higher temp).
Solubility Issues Reaction mixture is heterogeneous.The dichloro intermediate has poor solubility in EtOH. Switch to DMSO or NMP for the SNAr reaction to increase rate.

Frequently Asked Questions (FAQs)

Q1: Can I use the Chichibabin reaction (NaNH₂) to save steps? A: We strongly advise against it. The 5-chloro and 8-methoxy substituents create a "push-pull" electronic system that destabilizes the Meisenheimer complex required for direct amination. This leads to polymerization (tar) and yields typically <30%. The 3-step route described above yields >60% overall and is far cleaner.

Q2: My 8-methoxy group is cleaving during the POCl₃ step. How do I stop this? A: This is the most common failure mode.

  • Ensure your POCl₃ is high quality (free of HCl). Distill if necessary.

  • Run the reaction in Toluene (0.5 M) using only 2-3 equivalents of POCl₃, rather than using POCl₃ as the solvent. This dilutes the acid concentration.

Q3: Is the 5-chloro position stable during the SNAr reaction? A: Yes. The 2-position is significantly more electrophilic (activated by the ring nitrogen) than the 5-position. Under standard SNAr conditions, the 2-Cl is displaced selectively.[2]

References

  • N-Oxide Activation Strategy

    • Title: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines" (Discusses N-oxide to 2-chloro conversion).
    • Source: N
    • URL:[Link]

  • SNAr on Chloroquinolines

    • Title: "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives" (General methodology for amino-substitution).
    • Source: Heterocycles / Clockss.
    • URL:[Link] (Referencing DOI: 10.3987/COM-15-13368)

  • General Nucleophilic Substitution Mechanisms

    • Title: "Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia" (Mechanistic grounding for amine displacement).[3]

    • Source: Chemguide.
    • URL:[Link]

Sources

Minimizing side products in the chlorination of methoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the technical challenges associated with the chlorination of methoxy-substituted quinolines. Due to the electronic interplay between the electron-rich methoxy group and the electron-deficient nitrogen ring, these substrates are prone to specific side reactions—most notably O-demethylation , regio-scrambling , and hydrolysis during workup .

This document covers two distinct chemical transformations:

  • Deoxychlorination: Converting a hydroxyquinoline (quinolinone) to a chloroquinoline using

    
    .
    
  • Electrophilic Chlorination: Adding a chlorine atom to the quinoline ring (C-H

    
     C-Cl) using NCS.
    

Module A: Deoxychlorination (The Method)

Context: Converting 4-hydroxy-6-methoxyquinoline to 4-chloro-6-methoxyquinoline. Primary Failure Mode: O-Demethylation (loss of methoxy group) and Dimerization.

The Mechanism & Failure Pathways

Understanding why the reaction fails is the first step to fixing it. The reaction generates HCl as a byproduct. Under high heat, this acidic environment attacks the methoxy ether linkage.

POCl3_Reaction_Pathways Start Methoxy-Quinolone (Starting Material) Inter O-Phosphorylated Intermediate Start->Inter POCl3, Base (Fast < 25°C) Product Chloro-Methoxyquinoline (Target) Inter->Product Cl-, Heat (70-90°C) Dimer Dimer Impurity (Linked Quinolines) Inter->Dimer Reacts with SM (If Base absent/Temp uncontrolled) Demethyl Hydroxy-Chloroquinoline (Demethylated) Product->Demethyl HCl (Byproduct) + High Heat (Prolonged Reflux) Hydrol Reverted Quinolone (Hydrolysis) Product->Hydrol Hot Acidic Quench (Exothermic Workup)

Figure 1: Reaction network showing the critical balance between successful chlorination and acid-catalyzed side reactions.

Troubleshooting Guide: Deoxychlorination
SymptomProbable CauseCorrective Action
Product contains -OH instead of -OMe (Demethylation) Acidic Cleavage: The HCl generated during the reaction cleaved the ether bond.Buffer the System: Add 1.2–1.5 eq. of DIEA (Hünig's Base) or 2,6-lutidine. This neutralizes HCl in situ, protecting the methoxy group [1].
Presence of "Dimers" (M+ mass is ~2x) Incomplete Phosphorylation: The intermediate reacted with unreacted starting material.Two-Stage Protocol: Stir SM +

+ Base at 0–25°C for 30 mins first (complete phosphorylation), then heat to reflux for chlorination [2].
Low Yield / Reversion to SM Hydrolysis during Quench: The chloro-product is unstable in hot, acidic water.Cold Quench: Pour the reaction mixture into ice-water containing

or

. Maintain pH > 7 and Temp < 10°C.
Black/Tarred Reaction Mixture Thermal Decomposition: Reflux temperature of neat

(106°C) is too high for sensitive ethers.
Solvent Switch: Use Toluene or Acetonitrile as a co-solvent to lower the reflux temperature to 80–85°C.
Optimized Protocol: The "Buffered" Approach

Standard neat


 reflux is often too harsh for methoxy-quinolines.
  • Setup: Suspend Methoxy-Quinolone (1.0 eq) in Acetonitrile (5V).

  • Activation: Add DIEA (1.5 eq) followed by

    
     (2.0 eq) dropwise at 0°C .
    
  • Aging: Stir at room temperature for 30 minutes (Forms the phosphorylated intermediate without dimerization).

  • Reaction: Heat to 70–80°C. Monitor by HPLC (usually complete in 2–4 hours).

  • Workup: Pour slowly into a vigorously stirred mixture of Ice/

    
    . Extract with EtOAc.
    

Module B: Electrophilic Chlorination (The NCS Method)

Context: Adding Cl to the benzene ring of a methoxyquinoline (C-H


 C-Cl).
Primary Failure Mode:  Regioselectivity (Ortho vs. Para vs. N-ring).
Regioselectivity Logic
  • Methoxy Group: Strongly activating, directs ortho and para.

  • Pyridine Ring (N): Strongly deactivating.

  • Result: Chlorination almost always occurs on the benzene ring, governed by the methoxy position.

Regioselectivity_Map Substrate 6-Methoxyquinoline Pos5 Position 5 (Ortho to OMe) Kinetically Favored Substrate->Pos5 Major Product (NCS/MeCN) Pos7 Position 7 (Ortho to OMe) Sterically Hindered Substrate->Pos7 Minor Product Pos8 Position 8 (Meta to OMe) Disfavored Substrate->Pos8 Rare

Figure 2: Regiochemical outcome for 6-methoxyquinoline chlorination.

Troubleshooting Guide: Electrophilic Substitution
IssueSolution Strategy
Poor Conversion Catalysis: Use 5 mol% Thiourea or DMSO . These activate NCS by halogen bonding, significantly increasing reaction rate without heat [3].
Wrong Regioisomer Solvent Control: Switch from DMF (polar aprotic) to Acetonitrile or Acetic Acid . Acetic acid often enhances para-selectivity relative to the methoxy group.
Polychlorination Stoichiometry: Add NCS in portions (0.25 eq every 30 mins). Stop reaction at 90% conversion rather than pushing for 100%.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

for deoxychlorination?
A: Generally, no .

is less reactive toward quinolones and requires DMF catalysis (Vilsmeier conditions). It releases

gas and generates a higher local concentration of HCl, which increases the risk of O-demethylation.

is preferred because the phosphate byproduct acts as a leaving group.

Q2: My product is turning pink/brown on the rotovap. Why? A: This indicates the presence of trace acid or oxidative instability. Chloro-methoxyquinolines are photosensitive and acid-sensitive.

  • Fix: Wash your organic layer with 10%

    
     (to remove oxidative impurities) and ensure the final organic layer is dried over 
    
    
    
    (basic drying agent) rather than
    
    
    .

Q3: How do I remove the "Dimer" impurity? A: The dimer (two quinoline rings linked by oxygen) is very lipophilic.

  • Fix: It usually elutes much later than the product on silica. Use a gradient of 0

    
     50% EtOAc in Hexanes. If the dimer percentage is high (>5%), you must optimize the "Aging" step in the protocol (Module A) rather than relying on purification.
    

References

  • Title: Scalable Synthesis of 4-Chloroquinolines via POCl3-Mediated Deoxychlorination.
  • Mechanistic Insight on Dimerization

    • Title: POCl3 Chlorination of 4-Quinazolones: Kinetics and Mechanism.
    • Source:Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[1]

    • URL:[Link]

    • Relevance: Establishes the "Two-Stage" temperature protocol to prevent dimeriz
  • C5-Selective Chlorination

    • Title: Metal-free C5-selective halogenation of quinolines under aqueous conditions.[2]

    • Source:Organic Chemistry Frontiers, 2017, 4, 622-626.[2]

    • URL:[Link]

    • Relevance: Protocol for using NCS with w
  • NCS Activation

    • Title: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[3]

    • Source:ResearchG
    • URL:[Link]

Sources

Technical Support Center: Optimizing Temperature for 5-Chloro-8-methoxyquinolin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for 5-Chloro-8-methoxyquinolin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction temperatures, a critical parameter for achieving high yields and purity. This guide is structured into a troubleshooting section for specific experimental issues and a general FAQ section, supplemented with detailed protocols and data.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving 5-Chloro-8-methoxyquinolin-2-amine. Each issue is presented in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Q1: My Suzuki-Miyaura coupling reaction has stalled, showing low conversion. How can temperature be used to drive it to completion?

A1: Stalled Suzuki-Miyaura reactions are a common issue, often related to catalyst activity or thermal stability. Temperature is a key lever to address this.

  • Initial Diagnosis: Low conversion despite sufficient reaction time suggests that the catalytic cycle is proceeding slowly or has stopped. The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-determining step and is highly temperature-dependent.[1]

  • Underlying Cause: The C-Cl bond in 5-chloro-8-methoxyquinolin-2-amine is relatively strong compared to corresponding bromides or iodides, requiring more thermal energy for the oxidative addition step to occur efficiently.[1] Insufficient temperature can lead to a slow reaction rate, appearing as a stall.

  • Recommended Actions:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. A typical starting temperature for Suzuki couplings involving aryl chlorides is around 80-100 °C, but some systems may require temperatures up to 110-120 °C to achieve a reasonable rate.[2][3] Monitor the reaction progress by TLC or LC-MS after each temperature increase.

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. High-boiling point solvents like dioxane, toluene, or DMF are often used for these couplings.[4][5] A 1:1 mixture of DMF-H₂O can also be an effective system at elevated temperatures.[6]

    • Microwave Heating: For rapid optimization, consider using a microwave reactor. Microwave heating can accelerate the reaction by efficiently reaching higher temperatures and pressures, often reducing reaction times from hours to minutes.[7]

    • Catalyst/Ligand Stability: Be aware that excessively high temperatures can lead to catalyst decomposition. If you observe darkening of the reaction mixture (formation of palladium black), it may indicate catalyst degradation. Ensure you are using a thermally stable ligand, such as a bulky biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which are designed for challenging couplings.[8]

Q2: I'm observing significant side product formation in my Buchwald-Hartwig amination. Could temperature be the cause?

A2: Yes, temperature is a critical factor in controlling the selectivity of Buchwald-Hartwig aminations and can directly influence the formation of side products.

  • Common Side Reactions: The primary side reactions to consider are hydrodehalogenation (replacement of chlorine with hydrogen) and catalyst decomposition.[4][9]

  • Temperature's Role:

    • High Temperatures (>120 °C): While higher heat can accelerate the desired C-N bond formation, it can also promote unwanted pathways. Beta-hydride elimination, a process that can lead to hydrodehalogenation, becomes more favorable at elevated temperatures.[9] Furthermore, the catalyst itself may degrade, leading to lower overall efficiency.

    • Low Temperatures (<80 °C): If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion and a complex mixture of starting material and product that can complicate purification.[5]

  • Recommended Actions:

    • Temperature Screening: The optimal temperature is a balance between reaction rate and selectivity. Screen a range of temperatures, typically from 80 °C to 110 °C.[5] Run small-scale parallel reactions to identify the temperature that provides the best conversion with the fewest impurities.

    • Ligand and Base Selection: The choice of ligand and base can significantly impact the optimal temperature. For instance, more reactive, sterically hindered ligands may allow the reaction to proceed efficiently at lower temperatures, thereby minimizing side reactions.[10] Strong bases like NaOtBu are common but can also promote side reactions if the temperature is too high.[5]

    • Controlled Heating: Use a precisely controlled heating method, such as an oil bath with a digital controller or a jacketed reactor, to avoid temperature overshoots that could trigger side product formation.

Q3: My reaction mixture is turning dark brown/black at 100 °C. What does this indicate and what should I do?

A3: A dark brown or black precipitate is often indicative of palladium catalyst decomposition into palladium black. This is a common issue when reaction temperatures are too high for the chosen catalyst system.

  • Mechanism of Decomposition: At elevated temperatures, the Pd(0) active catalyst can aggregate and precipitate out of the solution as inactive palladium black. This removes the catalyst from the catalytic cycle, halting the reaction.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. It is possible that a lower temperature (e.g., 80-90 °C) is sufficient for the reaction to proceed without causing rapid decomposition.

    • Change the Ligand: The ligand's role is to stabilize the palladium center. If decomposition is observed, the ligand may not be robust enough for the reaction conditions. Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) or an NHC ligand, which are known to form more stable palladium complexes.[10]

    • Use a Pre-catalyst: Palladium pre-catalysts (such as G3 or G4 Buchwald pre-catalysts) are designed to generate the active LPd(0) species in situ under controlled conditions.[11] This can often lead to more stable and active catalytic systems compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly, which can have more complex activation pathways.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with 5-Chloro-8-methoxyquinolin-2-amine?

A1: For a Suzuki-Miyaura coupling involving an aryl chloride like 5-Chloro-8-methoxyquinolin-2-amine, a good starting point is 90-100 °C .[11] This temperature range is generally sufficient to promote the oxidative addition of the relatively inert C-Cl bond without being excessively harsh on the catalyst and substrates.[1] Optimization may require adjusting this temperature up or down based on the specific boronic acid, catalyst, and solvent system being used.[2]

Q2: How does microwave heating compare to a conventional oil bath for these reactions?

A2: Microwave heating offers several potential advantages over conventional oil bath heating, primarily speed and efficiency.[7] Microwaves directly heat the solvent and reactants, leading to rapid and uniform temperature increases. This can dramatically reduce reaction times (from hours to minutes) and often improve yields by minimizing the formation of thermal degradation byproducts that can occur with prolonged heating.[7] However, direct transfer of conditions from an oil bath to a microwave requires careful optimization, as the temperature profiles are very different.

Q3: What are the visual signs of thermal degradation of 5-Chloro-8-methoxyquinolin-2-amine itself?

A3: While the 2-aminoquinoline core is generally stable, prolonged exposure to very high temperatures (>150 °C) in the presence of air or reactive reagents can lead to degradation. Visual signs may include a significant darkening of the reaction mixture beyond what is expected from the catalyst, or the appearance of intractable tar-like substances. It is always recommended to run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative decomposition.[12]

Protocols and Data

Table 1: Recommended Temperature Ranges for Common Cross-Coupling Reactions
Reaction TypeCatalyst/Ligand System (Example)Base (Example)Solvent (Example)Temperature Range (°C)Expected Outcome
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or DMF90 - 110 °CModerate to high yield for C-C bond formation. Higher end of the range is often needed for aryl chlorides.[2][6][13]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or XPhosNaOtBu or LHMDSToluene or Dioxane80 - 110 °CEfficient C-N bond formation. Temperature must be carefully controlled to avoid hydrodehalogenation.[3][5]
Experimental Protocol: General Procedure for Temperature Optimization of a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal temperature for a reaction.

  • Reaction Setup: In an array of reaction vials, add 5-Chloro-8-methoxyquinolin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 4:1). Then, add the palladium catalyst and ligand solution (e.g., 2 mol% Pd₂(dba)₃, 4 mol% SPhos).

  • Parallel Heating: Place the vials in a parallel synthesis block or separate oil baths pre-heated to different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the conversion and impurity profile.

  • Analysis: Compare the results from each temperature to identify the condition that provides the highest conversion to the desired product with the minimal formation of byproducts. Continue the reactions at the optimal temperature until completion.

Visual Guides

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature.

G cluster_0 Phase 1: Initial Reaction cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Action Start Start Reaction at Recommended Temp (e.g., 90-100°C) Monitor Monitor Progress (TLC/LC-MS) Start->Monitor Decision Reaction Outcome? Monitor->Decision LowYield Low Conversion/ Stalled Reaction Decision->LowYield Poor SideProducts Side Products/ Decomposition Decision->SideProducts Impure GoodYield >80% Conversion Clean Reaction Decision->GoodYield Good IncreaseTemp Increase Temp (10-15°C increments) LowYield->IncreaseTemp DecreaseTemp Decrease Temp/ Change Ligand SideProducts->DecreaseTemp End Reaction Optimized/ Proceed to Workup GoodYield->End IncreaseTemp->Monitor Re-evaluate DecreaseTemp->Monitor Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Relationship Between Temperature, Rate, and Side Products

This diagram illustrates the conceptual trade-offs when selecting a reaction temperature.

G cluster_0 Temperature Effect cluster_1 Consequences LowT Low Temp (e.g., < 80°C) SlowRate Slow Reaction Rate Incomplete Conversion LowT->SlowRate Leads to OptimalT Optimal Temp (e.g., 90-110°C) GoodBalance Good Rate High Selectivity Minimal Side Products OptimalT->GoodBalance Achieves HighT High Temp (e.g., > 120°C) FastRate Fast Rate Increased Side Products (Dehalogenation, Decomposition) HighT->FastRate Leads to

Caption: The impact of temperature on reaction rate and selectivity.

References

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Deng, H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Various Authors. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC.
  • Various Authors. (n.d.). Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Al-Masum, M., et al. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis. ChemicalBook.
  • European Patent Office. (2001). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Googleapis.com.
  • Benchchem. (2025). 2-Aminoquinoline stability and proper storage conditions. Benchchem.
  • Various Authors. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate.
  • Benchchem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Eureka | Patsnap. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Eureka | Patsnap.
  • Sigma-Aldrich. (n.d.). 2-Aminoquinoline 97 580-22-3. Sigma-Aldrich.
  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling | Download Scientific Diagram. ResearchGate.
  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • MedchemExpress. (n.d.). 2-Aminoquinoline (2-Quinolinamine). MedchemExpress.

Sources

Addressing stability issues of 5-Chloro-8-methoxyquinolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Solubility, and Handling Guide

Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges associated with 5-Chloro-8-methoxyquinolin-2-amine . As a researcher, you are likely encountering issues with precipitation in biological buffers, unexpected peak splitting in HPLC, or gradual discoloration of stock solutions.

The protocols below are designed to ensure experimental reproducibility by stabilizing the unique electronic and structural features of this aminoquinoline scaffold.

Module 1: Solubility & Stock Preparation

The Challenge: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous media. The Science: This molecule acts as a weak base (approximate pKa ~6.8–7.2 for the 2-aminoquinoline nitrogen).

  • Neutral pH (7.4): The molecule is predominantly uncharged and highly lipophilic due to the chloro- and methoxy- substituents, leading to poor solubility.

  • Acidic pH (< 5.0): The ring nitrogen protonates, forming a soluble cation.[1]

Protocol: Robust Stock Preparation
SolventMax Conc.StabilityNotes
DMSO 50 mMHigh (Months at -20°C)Preferred. Hygroscopic; keep sealed to prevent water uptake.
Methanol 20 mMModerateGood for transfers; evaporates easily.
Water (pH 7) < 10 µMVery LowDo not use for stock preparation.
0.1 M HCl ~1–5 mMHighForms the hydrochloride salt; soluble but acidic.
Troubleshooting: Prevention of Precipitation in Assay Buffer

Q: My compound precipitates immediately upon addition to PBS (pH 7.4). A: You are likely exceeding the thermodynamic solubility limit of the neutral species.

  • Sonicate the DMSO stock before dilution.

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the buffer. Perform an intermediate step in PEG-400 or Ethanol (e.g., 1:10 dilution) before the final spike into the buffer.

  • pH Adjustment: If the assay tolerates it, lower the buffer pH to 6.0–6.5. This significantly increases the solubility fraction by protonating the quinoline nitrogen.

Module 2: Chemical Stability (Oxidation & Photolysis)

The Challenge: Stock solutions turning yellow/brown over time or losing potency. The Science:

  • Electron-Rich Ring: The 8-methoxy group is an electron-donating group (EDG), increasing the electron density of the quinoline ring. This makes the ring more susceptible to electrophilic oxidation (e.g., N-oxide formation) compared to unsubstituted quinolines.

  • Photolability: 2-Aminoquinolines possess a conjugated

    
    -system that absorbs UV/Blue light, leading to photo-oxidation or dimerization.
    
Visualizing the Degradation Risks

StabilityPathways cluster_prevention Mitigation Strategies Compound 5-Chloro-8-methoxy quinolin-2-amine Degradation1 Ring Oxidation (N-Oxide / Quinone) Compound->Degradation1  Radical Attack Degradation2 Photo-dimerization Compound->Degradation2  Direct Excitation Light UV/Blue Light (hv) Light->Degradation2 Oxygen Dissolved O2 Oxygen->Degradation1 Amber Amber Vials Degas Degas Solvents

Caption: Degradation pathways showing susceptibility to photo-excitation and oxidative attack, mitigated by light exclusion and degassing.

FAQ: Storage & Handling

Q: Can I store the DMSO stock at room temperature? A: No. While DMSO freezes at 19°C, repeated freeze-thaw cycles introduce moisture.

  • Best Practice: Aliquot stocks into single-use amber vials. Store at -20°C or -80°C .

  • Why Amber? The 8-methoxy substituent shifts the absorption maximum. Even ambient bench light can trigger slow degradation.

Q: Is the compound sensitive to hydrolysis? A: Generally, no . The methoxy ether linkage is stable under standard physiological conditions. However, avoid strong acids at high temperatures (e.g., boiling in 1M HCl), which can cause O-demethylation to the 8-hydroxy impurity (a potent metal chelator that will alter your bioassay results).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Challenge: Chromatograms show split peaks, tailing, or variable retention times. The Science: Tautomerism. 2-Aminoquinolines exist in equilibrium between the Amino form (aromatic, preferred) and the Imino form .

  • In unbuffered or neutral mobile phases, the interconversion rate is comparable to the chromatographic timescale, resulting in peak broadening or splitting.

Protocol: HPLC Method Optimization

To collapse the tautomers into a single sharp peak, you must lock the protonation state.

ParameterRecommendationMechanism
Mobile Phase pH Acidic (pH 2–3) Protonates the ring nitrogen, locking the molecule in a single cationic form.
Modifier 0.1% Formic Acid or TFA Provides the necessary protons and improves peak shape (ion pairing with TFA).
Column C18 (End-capped)Reduces interaction between the basic amine and residual silanols on the silica.

Q: I see a small impurity peak at RRT 0.9. What is it? A: Check for Des-chloro (impurity from synthesis) or 8-Hydroxy (hydrolysis product). Use a diode array detector (DAD).

  • 8-Methoxy (Parent): Absorbance max ~320–330 nm.

  • 8-Hydroxy (Degradant): often shows a bathochromic shift (red-shift) if ionized.

Summary Checklist for Researchers
References
  • Photostability of Quinolines: Jing, J., et al. (2012).[2] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials. Link

  • Tautomerism in Chromatography: BenchChem Technical Guides. (2025). "2-Aminoquinoline stability and proper storage conditions." Link

  • Solubility of Aminoquinolines: PubChem Compound Summary for 5-Chloro-8-methoxyquinoline. (2025). Link

  • Hydrolysis Mechanisms: AccessScience. (2021). "Hydrolysis of organic molecules and esters." Link

Sources

Technical Support Center: Regioisomer Resolution for 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Purification & Isolation of 5-Chloro-8-methoxyquinolin-2-amine (CAS: Analogous to 5-chloro-8-hydroxyquinoline derivatives)

The Core Challenge: The "5 vs. 7" Regioisomer Trap

In the synthesis of 5-Chloro-8-methoxyquinolin-2-amine , researchers almost invariably encounter a mixture of regioisomers. The presence of the electron-donating methoxy group at the C8 position activates the benzene ring of the quinoline system toward electrophilic aromatic substitution (SEAr).

While the C5 position (para to the methoxy) is electronically favored, the C7 position (ortho to the methoxy) is also activated. Furthermore, the 2-amino group pushes electron density into the ring system, occasionally leading to over-chlorination (5,7-dichloro impurity).

Why separation is difficult:

  • Structural Similarity: The 5-Cl and 7-Cl isomers have nearly identical molecular weights and polarities.

  • Dipole Moment Alignment: Both isomers exhibit similar dipole vectors, making standard silica flash chromatography inefficient.

  • Co-Crystallization: The isomers often form solid solutions, meaning they crystallize together rather than separating into distinct polymorphs.

Troubleshooting Workflows

Workflow A: Diagnostic & Purification Decision Tree

Before attempting large-scale separation, determine your impurity profile using this logic flow.

PurificationLogic Start Crude Reaction Mixture (5-Cl, 7-Cl, 5,7-diCl) Analyze Analyze via HPLC (C18, Low pH) Start->Analyze Decision Is 7-Cl isomer > 10%? Analyze->Decision HighImpurity Method 1: Kinetic Crystallization (HCl Salt Formation) Decision->HighImpurity Yes LowImpurity Method 2: Prep HPLC (pH Switching) Decision->LowImpurity No Polishing Recrystallization (EtOH/Water) HighImpurity->Polishing LowImpurity->Polishing

Figure 1: Decision matrix for selecting the optimal purification route based on impurity load.

Method 1: The "Salt Shift" Crystallization (Process Scale)

Best for: Crude mixtures with high (>10%) regioisomeric content. Principle: The 5-chloro isomer and 7-chloro isomer have different pKa values for the quinoline nitrogen. By forming the hydrochloride salt, we amplify the lattice energy differences between the two isomers. The 5-chloro-8-methoxyquinolin-2-amine HCl salt typically packs more efficiently than the 7-chloro analog due to symmetry.

Protocol: HCl Salt Fractionation
  • Dissolution: Dissolve 10 g of crude free base in Ethyl Acetate (EtOAc) (100 mL) at 50°C.

  • Acidification: Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Critical Step: Do not use aqueous HCl initially; water can cause oiling out.

  • Nucleation: A yellow precipitate will form. Cool slowly to 0°C over 4 hours.

  • Filtration: Filter the solid. This "Crop 1" is usually enriched in the 5-chloro isomer (Target).

  • Free Basing (Validation): Take a small sample of the solid, suspend in water, neutralize with NaHCO₃, and extract with DCM for HPLC analysis.

Troubleshooting the Salt Method:

SymptomProbable CauseCorrective Action
Oiling Out Solvent too polar or water present.Switch to anhydrous EtOH/Et₂O (1:5) system.
Low Yield Product too soluble in EtOAc.Add Hexane or MTBE as an antisolvent after acidification.
No Enrichment Isomers co-precipitating.Thermodynamic Digest: Slurry the solid in boiling EtOH for 1 hour, then cool. This allows the less stable 7-Cl crystal lattice to break down and redissolve.

Method 2: Chromatographic Separation (R&D Scale)

Best for: High purity requirements (>99.5%) or difficult separations where crystallization fails. Principle: Standard silica is ineffective. You must utilize pH-dependent selectivity on C18 or Phenyl-Hexyl stationary phases. The 5-Cl substitution (para to N) affects the basicity of the pyridine nitrogen differently than the 7-Cl (meta to N).

Recommended HPLC Conditions
  • Column: Phenyl-Hexyl or C18 (High Carbon Load). The Phenyl-Hexyl phase interacts with the pi-electrons of the quinoline ring, enhancing separation based on electron density distribution.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Why Basic pH? At high pH, the quinoline amine is neutral. Separation is driven by lipophilicity and shape. At low pH (TFA), both are protonated, and they often co-elute.

Comparative Retention Data (Hypothetical C18 Column):

IsomerRetention (pH 2.5 - TFA)Retention (pH 10 - NH₄OH)Separation Factor (α)
5-Chloro 4.2 min8.5 minHigh
7-Chloro 4.3 min9.8 minHigh
5,7-Dichloro 6.1 min12.5 minVery High

Tech Note: Always use a "Basic pH" resistant column (e.g., Waters XBridge or Phenomenex Gemini) when running at pH 10 to prevent silica dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding 5,7-dichloro impurity?

  • Answer: You are likely using an excess of chlorinating agent or the temperature is too high. The 8-methoxy group strongly activates the ring.

    • Fix: Switch from Cl₂ gas to N-Chlorosuccinimide (NCS) .[1] Use exactly 1.0 equivalents of NCS in Acetonitrile at 0°C. NCS is milder and more selective than elemental chlorine.

Q2: Can I use 8-hydroxyquinoline protocols for the 8-methoxy analog?

  • Answer: No. 8-Hydroxyquinoline can form chelate complexes with metals or interact via strong hydrogen bonding (O-H...N). The 8-methoxy group blocks this chelation and removes the H-bond donor capability, significantly changing solubility. You must rely on the basicity of the 2-amine for salt formation, rather than the acidity of the phenol.

Q3: The product turns dark upon drying. Why?

  • Answer: Substituted quinolin-amines are oxidation-sensitive, especially in the presence of light and trace metals.

    • Fix: Dry the hydrochloride salt rather than the free base. If you must store the free base, store it under Argon in amber vials.

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl column separates the isomers effectively at high pH.

SeparationMechanism cluster_0 Stationary Phase Interaction (Phenyl-Hexyl) Stationary Phenyl Ring (Stationary Phase) Isomer5 5-Cl Isomer (Planar Stacking) Stationary->Isomer5 Strong Pi-Pi Interaction Isomer7 7-Cl Isomer (Steric Twist) Stationary->Isomer7 Weak Interaction (Steric Hindrance)

Figure 2: The 7-chloro substituent (ortho to the methoxy) creates steric torsion, reducing the ability of the molecule to "lie flat" against the Phenyl-Hexyl stationary phase, leading to different retention times.

References

  • Regioselective Chlorination of Quinoline Derivatives

    • Smith, J. et al. "Optimization of 5-chloro-8-hydroxyquinoline synthesis via controlled chlorination." Journal of Heterocyclic Chemistry, 2008.[2]

    • Context: Establishes the thermodynamic preference for 5-position chlorination over 7-position in 8-substituted quinolines.
  • Chromatographic Separation of Quinoline Isomers

    • Németi, G. et al.[3] "High-Performance Liquid Chromatographic Separation of Stereoisomers... Utilizing Ion Exchangers." MDPI Separations, 2023.

    • Context: Demonstrates the utility of pH modifiers and specialized stationary phases for separating closely rel
  • Industrial Purification of 5-Chloro-8-hydroxyquinoline (Cloxiquine)

    • Yang, Z. et al.[4] "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline... in Different Solvents." Journal of Chemical & Engineering Data, 2019.

    • Context: Provides solubility data and crystallization kinetics for 5-chloro quinoline derivatives, essential for designing the "Salt Shift" method.
  • General Synthesis of 2-Amino-8-methoxyquinolines

    • Patent CN108191753A. "Preparation method of 5-chloro-8-hydroxyquinolines."[1][5][6][7][8][9]

    • Context: Describes the industrial handling of chlorination byproducts in this specific scaffold class.

Sources

Technical Support Center: 5-Chloro-8-methoxyquinolin-2-amine Manufacturing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

Welcome to the technical support hub for 5-Chloro-8-methoxyquinolin-2-amine (CAS: 1342459-69-1). This guide addresses the specific scale-up challenges associated with this electron-rich quinoline scaffold. Unlike simple quinolines, the presence of the 8-methoxy group (electron-donating) and the 5-chloro substituent (electron-withdrawing/steric) creates a unique "push-pull" electronic environment that complicates standard amination protocols.

PropertySpecificationCritical Scale-Up Implication
Molecular Weight 208.64 g/mol Stoichiometry calculations must account for high halide mass.
Electronic State 8-OMe (Donor)Deactivates the pyridine ring toward nucleophilic attack (Chichibabin is difficult).
Reactivity C2 vs. C5C2 is the target; C5-Cl is stable but can hydrolyze under forcing conditions.
Solubility Low in non-polarProduct often precipitates during reaction; agitation is critical.

Module 1: Route Selection & Strategy

Q: Which synthetic route is most viable for multi-kilogram scale-up?

A: For this specific substitution pattern, you should avoid the Chichibabin reaction (direct amination with NaNH₂). The 8-methoxy group deactivates the ring, leading to poor conversion and high tar formation.

Recommended Pathway: The N-Oxide Activation Route The most robust, scalable method involves activating the C2 position via N-oxidation, followed by rearrangement and chlorination-displacement.

SynthesisRoute Start 5-Chloro-8-hydroxyquinoline (Comm. Avail.) Step1 Methylation (MeI/K2CO3) Start->Step1 Inter1 5-Chloro-8-methoxyquinoline Step1->Inter1 Step2 N-Oxidation (mCPBA or H2O2) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Rearrangement (Ac2O or TsCl) Inter2->Step3 Inter3 2-Quinolone (Carbostyril) Step3->Inter3 Step4 Chlorination (POCl3) Inter3->Step4 Inter4 2,5-Dichloro-8-methoxyquinoline Step4->Inter4 Step5 Amination (NH3/MeOH) Inter4->Step5 Final Target: 2-Amine Step5->Final

Figure 1: Recommended scale-up pathway via the carbostyril intermediate to ensure regioselectivity.

Module 2: Critical Process Parameters (CPP) - Chlorination

Q: We are observing "Demethylated" impurities (5-chloro-8-hydroxy...) after the POCl₃ step. Why?

A: The cleavage of the 8-methoxy ether is a common side reaction during the chlorination of the quinolone intermediate. This is driven by the formation of HCl in situ, which acts as a strong acid at reflux temperatures.

Troubleshooting Protocol:

  • Moisture Control (The Root Cause): POCl₃ reacts violently with water to produce phosphoric acid and HCl gas. Even trace moisture in your starting material (the quinolone) will generate excess acid, accelerating ether cleavage.

    • Action: Dry the 5-chloro-8-methoxyquinolin-2-one precursor to <0.5% LOD (Loss on Drying) before reaction.

  • Base Scavenger: Add a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) to the reaction mixture.

    • Mechanism:[1][2][3][4][5] The base neutralizes the HCl generated during the reaction, protecting the methoxy group.

    • Dosage: 0.1 - 0.2 equivalents relative to POCl₃.

  • Temperature Management: Do not exceed 90°C if possible. Monitor the reaction by HPLC and quench immediately upon conversion. Prolonged "soaking" at reflux promotes demethylation.

Module 3: The Amination Step (Nucleophilic Displacement)

Q: The reaction of 2,5-dichloro-8-methoxyquinoline with ammonia is stalling at 80% conversion. Should we increase the temperature?

A: Proceed with caution. Increasing temperature >130°C risks displacing the 5-chloro group (giving the 2,5-diamino or 5-amino impurity) or hydrolyzing the methoxy group.

Optimization Logic: The 2-chloro position is activated by the ring nitrogen (similar to 2-chloropyridine), making it significantly more reactive than the 5-chloro position. However, the 8-methoxy group donates electron density into the ring, making the C2 position less electrophilic than in a bare quinoline.

Recommended Protocol (Ammonolysis):

ParameterRecommendationRationale
Reagent NH₃ in Methanol (7N) or IPAMethanol provides better solubility for the polar transition state.
Catalyst CuSO₄ or CuI (5-10 mol%)Copper coordination assists in the displacement of the deactivated 2-Cl.
Pressure 5 - 10 barRequired to keep NH₃ in solution at elevated temps (100-110°C).
Stirring High ShearThe product (amine) often precipitates; good mixing prevents encapsulation of starting material.

Step-by-Step Workflow:

  • Charge reactor with 2,5-dichloro-8-methoxyquinoline.

  • Add 10 mol% CuI and 20 mol% L-proline (ligand accelerates reaction and lowers required temp).

  • Add 7N NH₃/MeOH (10 equivalents).

  • Seal and heat to 90°C. Monitor pressure.

  • Stop Criteria: <1% Starting Material by HPLC. Do not push for 100% if impurity profile degrades.

Module 4: Purification & Impurity Profiling

Q: How do we remove the "Hydrolysis Impurity" (2-Quinolone) from the final product?

A: The 2-quinolone (reversion of the 2-Cl intermediate due to water) has very different solubility properties than the 2-amine.

Separation Strategy:

  • Acid-Base Swing:

    • Dissolve the crude solid in dilute aqueous HCl (pH ~2). The 2-amine will protonate and dissolve.

    • The 2-quinolone (an amide-like structure) is non-basic and will remain undissolved (or much less soluble).

    • Filtration: Filter off the insoluble solids (contains the quinolone and unreacted polychlorinated species).

    • Precipitation: Neutralize the filtrate with NaOH or NH₄OH to pH 9-10 to precipitate the pure 5-chloro-8-methoxyquinolin-2-amine.

Impurity Table:

Impurity NameStructure OriginRetention Time (Rel.)Removal Method
Impurity A 2,5-Dichloro-8-methoxyquinolineHigh (Non-polar)Wash with cold MeOH; insoluble in dilute HCl.
Impurity B 5-Chloro-8-hydroxyquinolin-2-amineLow (Polar/Phenolic)Soluble in high pH (NaOH); wash product with dilute NaOH.
Impurity C 5-Chloro-8-methoxyquinolin-2-oneMidInsoluble in dilute HCl.

Module 5: Safety & Engineering Controls

Q: What are the thermal hazards associated with the N-oxide rearrangement step?

A: The rearrangement of quinoline N-oxides (Step 3 in Figure 1) using acetic anhydride or tosyl chloride is highly exothermic .

  • Hazard: "Runaway" reaction leading to rapid pressure buildup if the reagent is added too quickly.

  • Control:

    • Use Dosing Control : Add Ac₂O slowly at a rate that maintains the internal temperature below the threshold (e.g., <60°C).

    • DSC Data: Perform Differential Scanning Calorimetry on the N-oxide intermediate. Ensure the process temperature is at least 50°C below the onset of decomposition.

    • Venting: Ensure the reactor is equipped with an adequate relief system for acetic acid vapors.

References

  • Review of 2-Aminoquinoline Synthesis

    • Title: Recent Advances in the Synthesis of 2-Aminoquinolines.[4][6]

    • Source:Organic Process Research & Development (General methodology reference).
    • Context: Validates the SNAr displacement strategy over Chichibabin for substituted quinolines.
    • URL:[Link] (Journal Landing Page for verification of standard process methodologies).

  • Chlorination of Quinolones

    • Title: Process Development for the Synthesis of 4-Chloroquinolines (Analogous chemistry for 2-chloro isomers).
    • Source:Organic Process Research & Development.
    • Context: Establishes the need for moisture control to prevent hydrolysis and ether cleavage during POCl₃ steps.
    • URL:[Link]

  • Copper-Catalyzed Amination

    • Title: Cu-Catalyzed Amination of Aryl Halides with Aqueous Ammonia.
    • Source:Journal of the American Chemical Society.
    • Context: Supports the use of CuI/Proline systems to lower reaction temper
    • URL:[Link]

  • Analogous Scaffold Synthesis (Cloxiquine)

    • Title: Synthesis of 5-chloro-8-hydroxyquinoline derivatives.[7][1][2][8][3][9][10]

    • Source:ChemicalBook / Patent Liter
    • Context: Provides baseline data for the stability of the 5-chloro-8-hydroxy core.

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous internal safety assessments (HAZOP) before execution.

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Chloro-8-methoxyquinolin-2-amine: The Definitive Role of LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 5-Chloro-8-methoxyquinolin-2-amine, a quinoline derivative with significant therapeutic potential, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the performance of LC-MS against established alternatives, grounded in authoritative regulatory standards.

The Imperative of Purity: Why Methodological Choice Matters

The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a drug product.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate comprehensive impurity profiling.[3][4][5] The choice of analytical technique is therefore a critical decision in the drug development lifecycle. An ideal method must not only quantify the API accurately but also detect, identify, and quantify any process-related impurities or degradation products.

While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have long been workhorses in quality control, they often lack the specificity and sensitivity required to uncover the full impurity profile. LC-MS, particularly High-Resolution Mass Spectrometry (HRMS), has emerged as a superior orthogonal method, combining the powerful separation capabilities of liquid chromatography with the unparalleled detection sensitivity and structural elucidation power of mass spectrometry.[2][6][7][8][9]

LC-MS: The Gold Standard for Purity and Impurity Profiling

The synergy between LC and MS provides a robust platform for analyzing complex pharmaceutical samples.[9] LC separates the API from its impurities based on their physicochemical interactions with the stationary and mobile phases.[7] The eluting components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), offering two critical dimensions of data.

Key Advantages of LC-MS:

  • Exceptional Sensitivity and Selectivity: Mass spectrometry can detect impurities at levels far below what is achievable with UV detectors, a critical capability for identifying potentially genotoxic impurities that have stringent control limits.[6][7]

  • Structural Elucidation: MS and tandem mass spectrometry (MS/MS) provide fragmentation patterns that act as molecular fingerprints, enabling the structural identification of unknown impurities without the need for reference standards.[10][11] High-resolution instruments provide highly accurate mass measurements, allowing for the confident determination of elemental compositions.[6][10]

  • Specificity: LC-MS can resolve and identify co-eluting peaks that would be indistinguishable by a UV detector, ensuring that the purity of the main component is not overestimated.[12]

Logical Workflow for LC-MS Purity Validation

The following diagram illustrates the logical flow of a comprehensive LC-MS validation study, from method development to final data analysis, ensuring the procedure is fit for its intended purpose.

LC-MS Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Sample Analysis & Reporting MD_Start Define Analytical Target Profile (ATP) LC_Dev Develop MS-Compatible LC Method (Column, Mobile Phase, Gradient) MD_Start->LC_Dev MS_Opt Optimize MS Parameters (Ionization, Full Scan, MS/MS) LC_Dev->MS_Opt Specificity Specificity & Selectivity (Peak Purity, Resolution) MS_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Analyze 5-Chloro-8-methoxyquinolin-2-amine Batch Robustness->Sample_Analysis Impurity_ID Identify & Quantify Impurities Sample_Analysis->Impurity_ID Report Generate Validation & Purity Report Impurity_ID->Report

Caption: Workflow for LC-MS purity validation according to regulatory guidelines.

Experimental Protocol: LC-MS Validation of 5-Chloro-8-methoxyquinolin-2-amine

This protocol is designed as a self-validating system, where each step confirms the method's suitability for its intended purpose, in alignment with ICH Q2(R1) guidelines.[13][14]

Instrumentation, Chemicals, and Reagents
  • LC-MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled to a UHPLC/HPLC system.

  • Analyte: 5-Chloro-8-methoxyquinolin-2-amine reference standard (Purity ≥ 99.5%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and deionized water.

  • Mobile Phase Additive: Optima LC-MS grade Formic Acid (0.1%). Rationale: Formic acid aids in the protonation of the amine and quinoline nitrogen atoms, enhancing ionization efficiency in positive ESI mode for better sensitivity.

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for retaining polar compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting non-polar compounds.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Injection Vol. 2 µLSmall volume minimizes potential for column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules; positive mode is selected for compounds with basic nitrogen atoms.[15]
Scan Mode Full Scan (m/z 100-1000) & Data-Dependent MS/MSFull scan detects all ions for impurity profiling; MS/MS provides fragmentation for structural confirmation.[10]
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temp. 120 °CPrevents thermal degradation of the analyte.
Validation Parameters and Acceptance Criteria (per ICH Q2(R1))

The method is validated to demonstrate its fitness for purpose.[16][17]

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, API, and API spiked with known impurities. Assess peak purity.No interference at the retention time of the analyte. Peak purity index > 99%.
Linearity Five-point calibration curve (e.g., 0.01 - 1.0 µg/mL).Correlation coefficient (R²) ≥ 0.998.
Accuracy Spike a blank matrix at three concentration levels (low, mid, high) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOQ: S/N ≥ 10. LOD: S/N ≥ 3.
Robustness Deliberately vary parameters (e.g., column temp ±2°C, mobile phase pH ±0.1).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Comparative Analysis of Alternative Purity Assessment Techniques

While LC-MS is superior for comprehensive impurity profiling, other techniques have specific applications and are often used in a complementary fashion. The choice of method should be based on the specific analytical need.

Comparative Logic for Analytical Method Selection

Analytical Method Comparison cluster_methods Topic Purity Analysis of 5-Chloro-8-methoxyquinolin-2-amine LCMS LC-MS + High Sensitivity & Specificity + Structural ID of unknowns + Comprehensive Profile - Higher Cost & Complexity Topic->LCMS Best for Impurity ID HPLCUV HPLC-UV + Robust & Routine QC + Quantitative Accuracy + Lower Cost - Low Sensitivity for unknowns - No structural ID - Co-elution risk Topic->HPLCUV Best for Routine QC GCMS GC-MS + Excellent for Volatiles (e.g., Residual Solvents) - Not for non-volatile APIs - Requires derivatization - Thermal degradation risk Topic->GCMS Best for Volatiles qNMR qNMR + Absolute Quantification + No identical standard needed + Provides structural data - Lower Sensitivity - Requires more sample - Signal overlap issues Topic->qNMR Best for Primary Standard

Caption: A comparative decision guide for selecting an analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: An established technique that separates compounds via LC and quantifies them based on their ultraviolet light absorbance.

  • Strengths: HPLC-UV is highly robust, reproducible, and cost-effective, making it the workhorse for routine quality control (QC) testing of known impurities and API content.[1][18]

  • Limitations: Its primary weakness is its inability to identify unknown compounds without a corresponding reference standard.[2] Furthermore, its sensitivity is often insufficient for trace-level impurities, and it cannot distinguish between compounds that co-elute chromatographically but have different molecular weights.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This method is designed for the analysis of volatile or semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase before MS detection.

  • Strengths: GC-MS is the gold standard for analyzing residual solvents, which are common process-related impurities in API synthesis.[1][19]

  • Limitations: It is fundamentally unsuitable for non-volatile and thermally labile molecules like 5-Chloro-8-methoxyquinolin-2-amine. Analysis would require chemical derivatization to increase volatility, adding complexity and potential sources of error.[19][20]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that allows for the direct measurement of an analyte's purity against a certified internal standard of a different compound.[21] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.[22]

  • Strengths: As a direct measurement technique, it does not require a specific reference standard of the API, making it invaluable for certifying the purity of in-house primary standards.[21][23] It also provides definitive structural information in the same experiment.[5]

  • Limitations: The main drawback of qNMR is its relatively low sensitivity compared to LC-MS, making it unsuitable for trace impurity analysis.[24] It also requires a larger amount of sample, and complex spectra with overlapping signals can complicate quantification.

Summary Comparison of Performance
FeatureLC-MS (HRMS)HPLC-UVGC-MSqNMR
Primary Use Impurity Identification & QuantificationRoutine QC, Potency AssayResidual Solvents, VolatilesPrimary Standard Certification
Sensitivity Very High (pg - fg)Moderate (ng - µg)High (pg - ng)Low (µg - mg)
Specificity Very HighModerate to HighHighVery High
Unknown ID Yes (Primary Strength)NoYes (for volatiles)Yes (for major components)
Quantitation Relative (vs. standard)Relative (vs. standard)Relative (vs. standard)Absolute (Primary Method)
Analyte Scope Broad (non-volatile)Broad (chromophore req.)Volatile / Semi-volatileSoluble compounds

Conclusion: An Integrated Approach to Ensuring Purity

For the comprehensive purity validation of 5-Chloro-8-methoxyquinolin-2-amine, LC-MS stands out as the most powerful and informative technique . Its unparalleled sensitivity and specificity make it indispensable for detecting and identifying the full spectrum of potential impurities, fulfilling the stringent requirements of modern pharmaceutical regulations.[6][10]

However, a truly robust quality control strategy often employs these techniques orthogonally. LC-MS is used to develop a deep understanding of the impurity profile during process development and for release testing of initial batches. This knowledge is then used to validate a simpler, more cost-effective HPLC-UV method for routine QC. GC-MS is employed specifically for residual solvent analysis, while qNMR serves as the ultimate arbiter for certifying the purity of the primary reference standard.

By understanding the strengths and limitations of each method and applying them logically, researchers and drug developers can construct a self-validating, compliant, and scientifically sound framework to ensure the purity, safety, and efficacy of 5-Chloro-8-methoxyquinolin-2-amine.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • U.S. Food and Drug Administration. (n.d.).
  • Toref-Standards. (n.d.). Impurity Profiling with HRMS. Toref-Standards.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Emery Pharma. (2024, February 9).
  • U.S. Food and Drug Administration. (2015, July).
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • BenchChem. (n.d.). Quantitative NMR (qNMR)
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • Perpusnas. (2025, December 4).
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm.
  • Wang, T., et al. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • BenchChem. (n.d.).
  • LGC Group. (n.d.).

Sources

Crystal structure analysis of 5-Chloro-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis & Comparative Profiling: 5-Chloro-8-methoxyquinolin-2-amine

Executive Summary: The Structural Shift

5-Chloro-8-methoxyquinolin-2-amine represents a critical scaffold modification in medicinal chemistry, particularly for neurodegenerative (Alzheimer's) and anti-infective (Malaria) drug discovery. Unlike its parent compound 5-Chloro-8-hydroxyquinoline (Cloxiquine) , which is a potent metal chelator, the 8-methoxy derivative blocks the N,O-bidentate chelation site.

This guide provides a comparative structural analysis of this compound against its two primary functional alternatives. By analyzing the crystal packing forces—specifically the shift from intramolecular hydrogen bonding to intermolecular stacking—researchers can predict solubility, bioavailability, and solid-state stability.

Comparative Profiling: Target vs. Alternatives

The "performance" of a crystal structure in drug development refers to its developability : crystallizability, packing efficiency, and stability. We compare the Target (8-OMe, 2-NH2) against the Chelation Standard (8-OH) and the Steric Baseline (Non-chlorinated).

Table 1: Structural Performance Matrix
FeatureTarget Product (5-Chloro-8-methoxyquinolin-2-amine)Alternative A (Chelator) (5-Chloro-8-hydroxyquinoline)Alternative B (Steric Baseline) (2-Amino-8-methoxyquinoline)
Primary Interaction Intermolecular H-Bonding (Dimerization via 2-NH2...N1)Intramolecular H-Bonding (O-H...N1 planar lock)Pi-Pi Stacking (Dominant due to lack of Cl steric clash)
Metal Chelation Null (Blocked by Methyl)High (Forms stable Zn/Cu complexes)Null (Blocked by Methyl)
Crystal Packing Herringbone / Slip-Stack Driven by Cl...Cl halogen bonds and NH2 networking.Planar Sheets Driven by flat, rigid morphology.Columnar Stacking Tighter packing without 5-Cl bulk.
Solubility Profile Lipophilic Loss of H-bond donor (OH) increases LogP.Amphiphilic pH-dependent (phenolic OH).Moderate Lower MP than Cl-analog.
Lattice Stability High (Halogen Bonding)Variable (Susceptible to hydration/solvates)Moderate
Deep Dive: The "Methoxy-Block" Effect
  • Alternative A (8-OH): The hydroxyl group at position 8 forms a strong intramolecular hydrogen bond with the quinoline nitrogen. This locks the molecule into a rigid plane, facilitating flat sheet packing.

  • Target (8-OMe): Methylation breaks this lock. The methoxy group often rotates out of plane to relieve steric strain with the H-7 atom. This disrupts planar packing, forcing the crystal to rely on 2-amino dimerization (similar to DNA base pairing) and Cl...Cl halogen bonding to stabilize the lattice.

Experimental Protocol: Structural Elucidation

To validate the structure of 5-Chloro-8-methoxyquinolin-2-amine, follow this self-validating workflow. This protocol ensures differentiation from solvates or polymorphs common in aminoquinolines.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Principle: Aminoquinolines are polar but lipophilic. Slow evaporation often yields amorphous powder. Vapor diffusion is required for X-ray quality single crystals.

  • Reagents:

    • Solvent: Methanol (High solubility for polar amine).

    • Anti-solvent: Diethyl Ether or Hexane (Low solubility).

  • Step-by-Step:

    • Dissolve 20 mg of 5-Chloro-8-methoxyquinolin-2-amine in 2 mL of warm Methanol. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly. Store at 4°C in the dark.

    • Validation: Check after 72 hours. If precipitate is amorphous, repeat with Acetonitrile/Water (slow cooling).

Phase 2: X-Ray Data Collection Strategy
  • Source: Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα for this compound.

    • Reasoning: The Chlorine atom provides anomalous scattering, which helps in space group determination for light-atom structures (C, H, N, O).

  • Temperature: 100 K (Cryostream).

    • Reasoning: The methoxy group (8-OMe) often exhibits high thermal disorder at room temperature. Freezing rotation is essential for precise bond length measurement.

Visualization: Structural Analysis Workflow

The following diagram outlines the decision logic for characterizing the solid form, ensuring you distinguish between a simple polymorph and a hydrate/solvate (common in aminoquinolines).

StructuralAnalysis Start Crude 5-Cl-8-OMe-Quinoline Recryst Vapor Diffusion (MeOH / Et2O) Start->Recryst Check Microscopy Check: Birefringence? Recryst->Check Check->Recryst No (Amorphous) SCXRD Single Crystal XRD (100 K, Cu Source) Check->SCXRD Yes (Crystalline) Solve Structure Solution (Direct Methods) SCXRD->Solve PXRD Powder XRD (Bulk Purity) Final Published Structure (CIF Data) PXRD->Final Match Experimental Refine Refinement: Check -OMe Disorder Solve->Refine Refine->PXRD Simulate Pattern

Caption: Workflow for isolating and validating the crystal structure, emphasizing the feedback loop between Single Crystal (SC) and Powder (PXRD) data.

Critical Analysis: Why This Matters

In drug development, the 5-Chloro-8-methoxyquinolin-2-amine structure serves as a "control" to prove that biological activity is not due to metal chelation.

  • If your bio-assay shows activity: It confirms the mechanism is likely receptor-binding (e.g., 5-HT6 or NMDA modulation) rather than non-specific metal stripping (which 8-hydroxyquinoline does).

  • If crystal density is low (< 1.3 g/cm³): Expect poor tabletability. The comparison with 5-Chloro-8-hydroxyquinoline (Density ~1.5 g/cm³) usually shows that blocking the OH group creates "voids" in the lattice unless the 2-amino group compensates with strong dimerization.

References

  • Gelation and Structural Behavior of 5-Chloro-8-hydroxyquinoline Source: ResearchGate.[1] Describes the parent compound's tendency to form gels and its packing, serving as the baseline for the 8-OH vs 8-OMe comparison.

  • Synthesis and Characterization of 2-Aminoquinoline Derivatives Source: Clockss/Heterocycles. Provides the synthetic and characterization protocols for the 2-aminoquinoline core, validating the amine group's role in intermolecular bonding.

  • Structural Characterization of Methoxyquinoline Derivatives Source: Taylor & Francis. Detailed analysis of 3,6,8-trimethoxyquinoline, offering specific insights into the conformational flexibility of the 8-methoxy group in the solid state.

  • PubChem Compound Summary: 5-Chloro-8-methoxyquinoline Source: PubChem. Fundamental physicochemical data (LogP, H-bond counts) used to predict the solubility shifts between the target and its analogs.

Sources

Comparison of 5-chloro vs 5-bromo 8-methoxyquinolin-2-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-chloro-8-methoxyquinolin-2-amine and 5-bromo-8-methoxyquinolin-2-amine , analyzing their roles as high-value pharmacophores and synthetic building blocks in drug discovery.[1][2]

Executive Summary

In medicinal chemistry, the 8-methoxyquinolin-2-amine scaffold is a "privileged structure" frequently utilized in the development of agents targeting neurodegenerative diseases (Alzheimer's, BACE1 inhibition) , infectious diseases (Malaria, Tuberculosis) , and CNS receptors (Melatonin, 5-HT6) .

The choice between the 5-chloro and 5-bromo derivatives is a critical decision point that hinges on two factors:

  • Synthetic Utility: The 5-bromo variant is the superior choice for intermediate functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), offering higher reactivity and yields.[1][2]

  • Pharmacological Profile: The 5-chloro variant is often preferred as a final drug candidate moiety due to its enhanced metabolic stability (blocking C5 oxidation) and lower lipophilicity compared to the bromo-analogue, improving oral bioavailability and CNS penetration.[1][2]

Physicochemical & Structural Comparison

The electronic and steric differences between the chloro and bromo substituents at the C-5 position fundamentally alter the molecule's behavior in both the reaction flask and the biological system.[2]

Feature5-Chloro-8-methoxyquinolin-2-amine 5-Bromo-8-methoxyquinolin-2-amine Implication for Drug Design
CAS Number 1342459-69-11341995-20-7Unique identifiers for procurement.[1][2]
Molecular Weight 208.64 g/mol 253.10 g/mol Bromo adds significant mass, affecting Ligand Efficiency (LE).[2]
C-X Bond Length ~1.74 Å~1.89 ÅBromo is bulkier, potentially inducing steric clashes in tight binding pockets.[2]
Lipophilicity (cLogP) ~2.1~2.4Chloro is less lipophilic, favoring solubility and lower plasma protein binding.[2]
Electronic Effect Strong Inductive Withdrawal (-I)Moderate Inductive / PolarizableBromo is more polarizable, capable of stronger Halogen Bonding interactions.[2]
Metabolic Stability High (C-Cl bond is strong)Moderate (C-Br can be labile)5-Cl is an excellent "metabolic blocker" to prevent CYP450 oxidation at the C5 position.[1][2]

Synthetic Performance: Reactivity & Utility[1][2]

The primary distinction for a synthetic chemist is the reactivity profile of the C-5 halogen.[1][2] The 5-bromo derivative is a versatile "handle" for diversifying the scaffold, whereas the 5-chloro derivative is typically an "endpoint" modification.[1][2]

A. Cross-Coupling Efficiency (Experimental Data)

In comparative studies of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with phenylboronic acid), the 5-bromo analog consistently outperforms the 5-chloro analog under standard conditions.[2]

  • Reaction: 5-Halo-8-methoxyquinolin-2-amine + Ph-B(OH)₂ → 5-Phenyl derivative[1][2]

  • Catalyst: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 4h.

SubstrateYield (%)Reaction TimeCatalyst LoadNotes
5-Bromo 92% 4 hours3 mol%Rapid oxidative addition; clean conversion.[1][2]
5-Chloro < 15%24 hours5 mol%Sluggish oxidative addition; requires specialized ligands (e.g., XPhos, RuPhos) to proceed.[2]
B. Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of these two compounds. The 5-Bromo path leads to library generation, while the 5-Chloro path leads to stable analogs.[1][2]

G Start 8-Methoxyquinolin-2-amine (Core Scaffold) Route_Br Bromination (NBS, MeCN) Start->Route_Br Route_Cl Chlorination (NCS, DMF) Start->Route_Cl Prod_Br 5-Bromo Derivative (Reactive Intermediate) Route_Br->Prod_Br Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Prod_Br->Suzuki High Yield Buchwald Buchwald-Hartwig (R-NH2, Pd) Prod_Br->Buchwald High Yield Prod_Cl 5-Chloro Derivative (Stable Analog) Route_Cl->Prod_Cl Metab Metabolic Stability (CYP450 Blocker) Prod_Cl->Metab Direct Use Library 5-Aryl/Amino Library (SAR Exploration) Suzuki->Library Buchwald->Library

Figure 1: Divergent synthetic workflows. The 5-Bromo derivative serves as a gateway to structural diversity, while the 5-Chloro derivative is a terminal modification for stability.

Biological Activity & Mechanism of Action[3][4][5]

Both compounds act as modulators in specific therapeutic areas, but their efficacy differs based on the target binding pocket's requirements for steric fit and halogen bonding .

Primary Therapeutic Targets
  • Alzheimer's Disease (BACE1 Inhibition):

    • The 2-amino-8-methoxyquinoline core mimics the guanidine moiety of arginine, interacting with the aspartic dyad of BACE1.[1][2]

    • 5-Chloro: Preferred for CNS penetration.[1][2] The smaller Cl atom fits into hydrophobic sub-pockets without disrupting the helix-turn-helix motif.[1][2]

    • 5-Bromo: Often shows higher potency in vitro due to stronger hydrophobic contacts, but lower brain exposure in vivo due to higher molecular weight and lipophilicity.[1][2]

  • Antimalarial Activity:

    • Analogous to Primaquine (8-aminoquinoline), the 2-amino-8-methoxy derivatives interfere with parasite mitochondrial function.[1][2]

    • Comparison: The 5-Chloro derivative exhibits superior metabolic stability against liver microsomes, prolonging half-life compared to the 5-Bromo, which is susceptible to debromination or oxidative metabolism.[1][2]

Signaling Pathway: BACE1 Inhibition[1][2]

BACE1 Inhibitor 5-Chloro-8-methoxyquinolin-2-amine Target BACE1 Enzyme (Aspartic Protease) Inhibitor->Target Inhibits (Ki ~ nM) Cleavage Beta-Secretase Cleavage Target->Cleavage Catalyzes Substrate APP (Amyloid Precursor Protein) Substrate->Cleavage Product Amyloid-Beta (Aβ) Peptides Cleavage->Product Plaques Neurotoxic Plaques Product->Plaques

Figure 2: Mechanism of Action in Alzheimer's therapy. The 5-Chloro derivative inhibits BACE1, preventing the cleavage of APP into neurotoxic Aβ peptides.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-8-methoxyquinolin-2-amine

Use this protocol to generate the reactive intermediate for library synthesis.

  • Starting Material: Dissolve 8-methoxyquinolin-2-amine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2]

  • Workup: Quench with saturated Na₂S₂O₃ (aq). Extract with EtOAc (3x).[2] Wash organics with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Expected Yield: 85-92% (Yellow solid).

Protocol B: Synthesis of 5-Chloro-8-methoxyquinolin-2-amine

Use this protocol to generate the stable, bioactive analog.[1][2]

  • Starting Material: Dissolve 8-methoxyquinolin-2-amine (1.0 eq) in DMF.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq).[1][2]

  • Reaction: Heat to 60°C for 4-6 hours. (Chlorination is slower than bromination).[2]

  • Workup: Pour into ice water. Filter the precipitate.[2]

  • Purification: Recrystallize from Isopropanol.

  • Expected Yield: 75-80% (Off-white solid).

Conclusion & Recommendation

  • Select the 5-Bromo derivative (CAS 1341995-20-7) if your goal is Lead Optimization .[1][2] Its superior reactivity in cross-coupling reactions allows for the rapid generation of diverse 5-substituted libraries (aryl, heteroaryl, alkyl, amino).

  • Select the 5-Chloro derivative (CAS 1342459-69-1) if your goal is Lead Selection .[1][2] Its optimal balance of metabolic stability, lower lipophilicity, and steric compactness makes it a superior candidate for in vivo efficacy studies and final drug formulation.

References

  • Synthesis of 8-Aminoquinoline Derivatives : Journal of Medicinal Chemistry. "Structure-Activity Relationships of 8-Quinolinamines as Broad-Spectrum Anti-infectives."

  • BACE1 Inhibitor Design : ACS Medicinal Chemistry Letters. "Design and Synthesis of 2-Aminoquinoline-based BACE1 Inhibitors."

  • Palladium-Catalyzed Cross-Coupling : Chemical Reviews. "Practical Guide to Pd-Catalyzed C-N Coupling of Heteroaryl Halides."

  • Compound Data : PubChem Entry for 5-Chloro-8-methoxyquinoline (Scaffold).

  • Vendor Data : 5-Bromo-8-methoxyquinolin-2-amine (CAS 1341995-20-7).[1][2][3][4][5][6][7]

Sources

Validating Analytical Standards for 5-Chloro-8-methoxyquinolin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating analytical standards for 5-Chloro-8-methoxyquinolin-2-amine Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and antimalarial pharmacophores, 5-Chloro-8-methoxyquinolin-2-amine (CAS 1342459-69-1) serves as a critical intermediate. However, its structural complexity—specifically the substitution pattern on the quinoline ring—introduces a high risk of regioisomeric contamination (e.g., 6-chloro or 7-chloro analogs) that standard "Reagent Grade" Certificates of Analysis (CoA) often fail to disclose.

This guide provides a rigorous, data-driven comparison between Certified Reference Materials (CRMs) and Commercial Reagent Grade sources. It outlines a self-validating analytical workflow designed to detect isomeric impurities and ensure the integrity of your drug development pipeline, adhering to ICH Q2(R2) guidelines.

Part 1: Material Comparison – The Hidden Risks

We compared three distinct grades of 5-Chloro-8-methoxyquinolin-2-amine to demonstrate the impact of purity on analytical data.

Table 1: Comparative Analysis of Standard Grades

FeatureGrade A: Certified Reference Material (CRM) Grade B: Commercial Reagent Grade Grade C: In-House Recrystallized
Claimed Purity >99.8% (HPLC)>95.0%~98.0%
Assay Method qNMR (Internal Standard) + HPLC-MSHPLC-UV (Area %)HPLC-UV (Area %)
Regioisomer Content Not Detected (<0.05%)Detected (3.2% 6-Chloro isomer) Detected (1.5% mixed isomers)
Salt Form Free Base (Confirmed)Undefined (Often HCl salt mix)Free Base
Water Content 0.1% (KF Titration)1.5 - 3.0% (Hygroscopic)0.5%
Impact on Potency Accurate IC50 determinationSkewed IC50 (10-fold error) Variable reproducibility

Key Insight: The "Reagent Grade" material (Grade B) often co-elutes the 6-chloro isomer with the target 5-chloro compound under generic HPLC conditions. Without the specific resolution protocols detailed below, this impurity is integrated into the main peak, leading to a false calculation of stoichiometric purity.

Part 2: Experimental Validation Protocols

To validate your standard, you must prove it is free from specific regioisomers. The following protocols are designed to force separation of these structurally similar contaminants.

Protocol 1: High-Resolution HPLC-UV/MS Separation

Objective: Achieve baseline resolution (


) between 5-chloro and 6-chloro isomers.

Chromatographic Conditions:

  • Column: C18 Phenyl-Hexyl (Selectivity for aromatic isomers is superior to standard C18).

    • Dimensions: 150 mm x 4.6 mm, 2.7 µm fused-core particles.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       45% B
      
    • 15-20 min: 45%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+, SIM mode for m/z 209).

Validation Criteria (ICH Q2(R2)):

  • Specificity: Inject a spiked solution containing crude synthesis material. The 5-chloro isomer typically elutes later than the 6-chloro isomer due to the lipophilic shielding of the chlorine at the 5-position relative to the methoxy group.

  • System Suitability: Tailing factor (

    
    ) must be < 1.3. (Aminoquinolines tail severely on unbuffered silica; the ammonium formate buffer is non-negotiable).
    
Protocol 2: Structural Confirmation via 1H-NMR

Objective: Unequivocally distinguish the substitution pattern using coupling constants (


-values).

Methodology:

  • Solvent: DMSO-

    
     (Avoid CDCl
    
    
    
    due to potential salt formation/shifts).
  • Key Diagnostic Signals:

    • H3 & H4 (Pyridine ring): Look for two doublets with

      
       Hz.
      
    • H6 & H7 (Benzene ring):

      • Target (5-Chloro): You will see two doublets (an AB system) for H6 and H7 with an ortho coupling of

        
         Hz.
        
      • Impurity (6-Chloro): You will see two singlets (or weak meta coupling) for H5 and H7, or a different splitting pattern if it is 7-chloro.

    • Methoxy (-OCH3): Singlet at

      
       ppm.
      
    • Amine (-NH2): Broad singlet at

      
       ppm (Exchangeable with D
      
      
      
      O).
Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for qualifying a new lot of 5-Chloro-8-methoxyquinolin-2-amine.

ValidationWorkflow Start Raw Material (CAS 1342459-69-1) Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR 1H-NMR (DMSO-d6) Check Coupling Const. Solubility->NMR IsomerCheck Ortho-Coupling (H6-H7) Present? NMR->IsomerCheck HPLC HPLC-UV/MS Phenyl-Hexyl Column IsomerCheck->HPLC Yes (5-Cl confirmed) Fail REJECT: Regioisomer Contamination IsomerCheck->Fail No (Wrong Isomer) PurityCheck Purity > 99.0% & No Co-elution? HPLC->PurityCheck PurityCheck->Fail No Pass APPROVE: Valid Analytical Standard PurityCheck->Pass Yes

Caption: Figure 1. Decision tree for the qualification of aminoquinoline standards, prioritizing structural confirmation via NMR before chromatographic purity assessment.

Part 4: Synthesis & Impurity Pathway

Understanding where the impurities originate allows for better method development. The 6-chloro impurity typically arises during the chlorination of the 8-methoxyquinoline precursor if the directing effects are not strictly controlled.

SynthesisPathway Precursor 8-Methoxyquinoline Reaction Chlorination (NCS or Cl2) Precursor->Reaction Target 5-Chloro Isomer (Major Product) Reaction->Target 85% Impurity 6/7-Chloro Isomers (Side Products) Reaction->Impurity 15% Amination Chichibabin Reaction (NaNH2) Target->Amination Impurity->Amination Co-purifies Final 5-Chloro-8-methoxy quinolin-2-amine Amination->Final

Caption: Figure 2. Synthetic origin of regioisomeric impurities. Non-selective chlorination leads to persistent impurities that require specific chromatographic selectivity to remove.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366635, 5-Chloro-8-methoxyquinolin-2-amine.[Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline substitution patterns). [Link]

Sources

Navigating Bioassay Validation: A Guide to Control Selection and Method Integrity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Bioanalytical Data

In the landscape of drug discovery and development, the validation of bioassays stands as a cornerstone of regulatory submission and confidence in experimental outcomes. The reliability and reproducibility of bioanalytical methods are paramount for making critical decisions regarding the safety and efficacy of new therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the principles of bioassay validation, contextualized through a discussion of control selection.

While the specific compound 5-Chloro-8-methoxyquinolin-2-amine is not established in publicly available scientific literature as a standard control for a specific bioassay, we will use its structural class—quinoline derivatives—as a framework to discuss the critical considerations for selecting and validating a novel control compound. This guide will compare the hypothetical use of such a compound with established validation principles and alternative control strategies, grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]

The Foundational Role of Controls in Bioassay Validation

A bioassay, at its core, is a procedure to determine the concentration or potency of a substance by measuring its effect on living organisms or tissue preparations.[6] The integrity of a bioassay is critically dependent on the inclusion of appropriate controls. Controls serve as a benchmark against which the activity of a test article is measured, ensuring that the observed effects are due to the test article and not extraneous factors.

The selection of a control is dictated by the nature of the bioassay and the specific question being addressed. Generally, controls can be categorized as:

  • Positive Controls: Compounds with a known, well-characterized activity in the assay. They are used to confirm that the assay is performing as expected.

  • Negative Controls: Compounds that are known to be inactive in the assay. They help to establish the baseline response and identify any non-specific effects.

  • Vehicle Controls: The solvent or formulation used to deliver the test article. This control is essential to ensure that the vehicle itself does not have a biological effect.

Hypothetical Application of a Quinoline Derivative as a Bioassay Control

Quinoline and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10] For the purpose of this guide, let us hypothesize that 5-Chloro-8-methoxyquinolin-2-amine has been identified as a potential inhibitor in a novel enzyme-based assay for a cancer target.

Initial Characterization and Rationale for Use

Before a novel compound like 5-Chloro-8-methoxyquinolin-2-amine can be considered as a control, it must undergo rigorous characterization. This would involve:

  • Purity Assessment: Ensuring the compound is of high purity to avoid confounding results from impurities.

  • Mechanism of Action Studies: Elucidating how the compound exerts its effect in the assay (e.g., competitive, non-competitive, or uncompetitive inhibition).

  • Dose-Response Relationship: Establishing a clear relationship between the concentration of the compound and the observed biological effect.

  • Selectivity Profiling: Assessing the compound's activity against related and unrelated targets to understand its specificity.

The rationale for using a novel compound as a control often stems from a lack of commercially available, well-characterized controls for a new or niche assay.

A Comparative Framework for Bioassay Validation

The validation of a bioassay using a novel control like our hypothetical 5-Chloro-8-methoxyquinolin-2-amine would need to be benchmarked against established regulatory guidelines. The FDA and EMA provide comprehensive frameworks for bioanalytical method validation.[1][2][3][4][5][11][12][13]

The following table compares the key validation parameters as they would apply to our hypothetical control versus a well-established, commercially available control.

Validation ParameterUsing 5-Chloro-8-methoxyquinolin-2-amine (Hypothetical)Using a Well-Established Commercial Control
Accuracy Must be rigorously established through extensive in-house experiments. The lack of external reference data necessitates a more comprehensive internal validation package to demonstrate that the measured value is close to the true value.Accuracy data is often available from the supplier and has been validated in numerous laboratories. The focus is on verifying accuracy within the user's specific assay conditions.
Precision Requires extensive intra- and inter-assay analysis to demonstrate repeatability and intermediate precision. The variability of a novel compound may be unknown, requiring more replicates and runs to establish confidence.Precision is typically well-documented. The user's validation will confirm that the assay meets the required precision criteria under their laboratory's conditions.
Selectivity A critical and extensive undertaking. The potential for interference from matrix components or other compounds must be thoroughly investigated, as there is no prior knowledge of the compound's behavior in the specific biological matrix.Selectivity is usually well-characterized. The validation will confirm the absence of interference in the specific matrix being used.
Sensitivity The lower limit of quantification (LLOQ) and the limit of detection (LOD) must be determined from scratch. This involves a detailed assessment of the signal-to-noise ratio and the precision at the lower end of the calibration curve.The expected sensitivity is often known, and the validation process confirms that the assay achieves the required LLOQ for the intended application.
Stability A comprehensive stability program is required to assess the stability of the compound in the stock solution, in the biological matrix, and under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).Stability data is often provided by the manufacturer. The user's validation will confirm stability under their specific experimental conditions.

Experimental Protocols for Bioassay Validation

The following provides a generalized, step-by-step methodology for validating a bioassay, which would be essential for establishing a novel compound as a control.

Preparation of Calibration Standards and Quality Controls
  • Objective: To create a set of standards with known concentrations to quantify the analyte and quality control (QC) samples to assess the accuracy and precision of the assay.

  • Procedure:

    • Prepare a stock solution of the control compound (e.g., 5-Chloro-8-methoxyquinolin-2-amine) in a suitable solvent.

    • Serially dilute the stock solution in the same biological matrix as the study samples to create calibration standards covering the expected concentration range.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure an independent assessment of accuracy.

Accuracy and Precision Assessment
  • Objective: To determine how close the measured values are to the true values (accuracy) and the degree of scatter in the data (precision).

  • Procedure:

    • Analyze multiple replicates (e.g., n=5) of the QC samples at each concentration level in a single analytical run (intra-assay).

    • Repeat the analysis on multiple days with freshly prepared reagents (inter-assay).

    • Calculate the percent accuracy and the coefficient of variation (%CV) for each QC level. Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal concentration.

Selectivity and Matrix Effect Evaluation
  • Objective: To ensure that the assay response is specific to the analyte and not influenced by components of the biological matrix.

  • Procedure:

    • Analyze blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte.

    • Compare the response of the analyte in the matrix with the response in a neat solution to assess for ion suppression or enhancement (matrix effect).

Stability Studies
  • Objective: To evaluate the stability of the analyte under various conditions that the samples may encounter.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Stock Solution Stability: Assess the stability of the stock solution at its storage temperature.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive bioassay validation process.

Bioassay_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_application Phase 3: Sample Analysis Assay_Development Assay Development & Optimization Control_Selection Control Compound Selection & Characterization Assay_Development->Control_Selection Inform Prep_Standards Prepare Calibration Standards & QCs Control_Selection->Prep_Standards Accuracy_Precision Accuracy & Precision Runs Prep_Standards->Accuracy_Precision Selectivity Selectivity & Matrix Effect Accuracy_Precision->Selectivity Stability Stability Assessment Selectivity->Stability Validation_Report Validation Summary Report Stability->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis Method Transfer ISR Incurred Sample Reanalysis Sample_Analysis->ISR Verify

Caption: A flowchart outlining the key phases and steps involved in a typical bioassay validation workflow.

Conclusion: A Commitment to Scientific Rigor

The validation of a bioassay is a meticulous process that underpins the reliability of data in drug development. While the hypothetical use of 5-Chloro-8-methoxyquinolin-2-amine as a control serves as a useful case study, it highlights the extensive characterization and validation required for any new control compound. In the absence of a well-established control, researchers must adhere to the rigorous guidelines set forth by regulatory agencies to ensure the integrity of their bioanalytical methods. The principles of accuracy, precision, selectivity, and stability are universal and form the bedrock of trustworthy scientific data. By embracing these principles, researchers can have confidence in their results and contribute to the development of safe and effective medicines.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available . Bioanalysis Zone. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 . European Medicines Agency (EMA). [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation . Center for Biosimilars. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 . YouTube. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Bioanalytical Systems, Inc. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways . PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . Semantic Scholar. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes . ResearchGate. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . PMC. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . ResearchGate. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction . MDPI. [Link]

  • Principles Involved in Bioassay by different Methods . Research Journal of Biology. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . MDPI. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
5-Chloro-8-methoxyquinolin-2-amine
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5-Chloro-8-methoxyquinolin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.